Cervinomycin A2
Description
from Streptomyces cervinus; MF C29-H21-N-O9; oxidized form of cervinomycin A1
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-23,24-dimethoxy-10-methyl-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaene-5,18,27,29-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21NO9/c1-29-11-13-8-12-4-5-14-21(19(12)25(33)20(13)28(35)30(29)6-7-38-29)26(34)22-23(31)15-9-17(36-2)18(37-3)10-16(15)39-27(22)24(14)32/h4-5,8-10,33H,6-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJRBJIJTSDUCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)O)C(=O)N1CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00921089 | |
| Record name | 16-Hydroxy-11,12-dimethoxy-3a-methyl-1,2,3a,4-tetrahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinoline-8,14,15,17-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82658-22-8, 113518-96-0 | |
| Record name | Cervinomycin A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082658228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16-Hydroxy-11,12-dimethoxy-3a-methyl-1,2,3a,4-tetrahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinoline-8,14,15,17-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery, Isolation, and Characterization of Cervinomycin A2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cervinomycin A2, a polycyclic xanthone (B1684191) antibiotic, represents a class of potent natural products with significant activity against anaerobic bacteria and mycoplasma.[1][2] Isolated from the fermentation broth of Streptomyces cervinus, this molecule has garnered interest for its complex chemical architecture and therapeutic potential. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and a proposed biosynthetic pathway. The information is intended to serve as a foundational resource for researchers engaged in natural product discovery, antibiotic development, and microbial fermentation.
Discovery of this compound
Cervinomycin A1 and A2 were first isolated from the culture filtrate of Streptomyces cervinus sp. nov. (strain AM-5344), a novel actinomycete species identified from a soil sample.[1] The discovery was the result of a screening program for antimycoplasmal antibiotics.[1] The producing strain was characterized as a new species of Streptomyces and named for the yellowish-brown color of its vegetative mass.[1] Initial studies revealed that this compound possesses strong inhibitory activity against anaerobic bacteria such as Clostridium perfringens and Bacteroides fragilis.[1]
Physicochemical and Spectroscopic Properties of this compound
This compound is a reddish-orange powder with a complex polycyclic structure centered on a xanthone skeleton.[1][2][3] Its molecular formula has been determined as C₂₉H₂₁NO₉, with a molecular weight of 527.124.[1] The structure of this compound was elucidated through spectroscopic analysis, including UV-Visible, Infrared, and Mass Spectrometry, as well as NMR studies of its derivatives.[2]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Appearance | Reddish orange powder | [1] |
| Molecular Formula | C₂₉H₂₁NO₉ | [1] |
| Molecular Weight | 527.124 (EI-Mass) | [1] |
| Melting Point | >290°C (decomposition) | [1] |
| Optical Rotation | [α]D²⁰ -214° (c 0.25, CHCl₃) | [1] |
| UV-Vis λmax (nm) (ε) | 260 (719), 329 (546), 375 (sh), 420 (sh) | [1] |
| IR νmax (cm⁻¹) (KBr) | 3450, 2980, 1685, 1619, 1499, 1460, 1425, 1275 | [1] |
| Solubility | Soluble in chloroform, benzene, ethyl acetate (B1210297), acetone, methanol, ethanol | [1] |
| Insolubility | Insoluble in water, n-hexane, ethyl ether | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the fermentation of Streptomyces cervinus and the subsequent isolation and purification of this compound. These protocols are based on the original discovery literature and general practices for Streptomyces fermentation and natural product isolation.
Fermentation of Streptomyces cervinus
The production of this compound is achieved through submerged fermentation of Streptomyces cervinus. Optimization of fermentation parameters is crucial for maximizing the yield of the target compound.[4][5][6][7]
Table 2: Recommended Media Composition for Streptomyces cervinus Fermentation
| Component | Concentration (g/L) |
| Soluble Starch | 20 |
| Glucose | 10 |
| Meat Extract | 3 |
| Peptone | 5 |
| Yeast Extract | 3 |
| CaCO₃ | 2 |
| NaCl | 5 |
| K₂HPO₄ | 0.5 |
| MgSO₄·7H₂O | 0.5 |
| FeSO₄·7H₂O | 0.01 |
| ZnSO₄·7H₂O | 0.01 |
| MnCl₂·4H₂O | 0.01 |
| pH | 7.2 |
Protocol for Large-Scale Fermentation (50-Liter Jar Fermentor):
-
Inoculum Preparation: Aseptically transfer a loopful of Streptomyces cervinus spores from a mature agar (B569324) slant into a 500 mL Erlenmeyer flask containing 100 mL of seed culture medium (same composition as the production medium). Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
Fermentor Inoculation: Aseptically transfer the seed culture (5% v/v) to a 50-liter jar fermentor containing the production medium.
-
Fermentation Parameters:
-
Temperature: Maintain at 28°C.
-
pH: Control at 7.2 by the automated addition of sterile 1N HCl or 1N NaOH.
-
Aeration: Supply sterile air at a rate of 1.0 vvm (volume of air per volume of medium per minute).
-
Agitation: Maintain at 200-300 rpm to ensure adequate mixing and oxygen transfer.
-
-
Monitoring: Monitor the fermentation for 90-100 hours. The production of this compound typically begins after 24 hours and reaches its maximum at around 80-90 hours.[1]
-
Harvesting: At the end of the fermentation, harvest the broth for extraction.
Isolation and Purification of this compound
The isolation and purification of this compound involves a multi-step process of extraction and chromatography.
Protocol:
-
Broth Clarification: Centrifuge the harvested fermentation broth (e.g., 30 liters) using a Sharples centrifuge to separate the mycelium from the supernatant (approximately 25 liters).
-
Solvent Extraction: Extract the supernatant with an equal volume of ethyl acetate (10 liters). Concentrate the ethyl acetate layer in vacuo to dryness to obtain an oily residue.
-
Crude Powder Precipitation: Treat the oily residue with n-hexane (300 mL) to precipitate a brown powder (crude extract, approximately 3 g).
-
Silica (B1680970) Gel Column Chromatography:
-
Dissolve the crude powder in a minimal amount of chloroform.
-
Load the solution onto a silica gel column (e.g., Kieselgel 60, 120 g).
-
Elute the column with a chloroform-methanol solvent system (50:1, v/v).
-
Collect fractions and monitor by thin-layer chromatography (TLC). Combine the active fractions containing this compound.
-
-
Concentration: Concentrate the combined active fractions in vacuo to yield a reddish-brown powder (approximately 500 mg).
-
Preparative Thin-Layer Chromatography (TLC):
-
Apply the reddish-brown powder to preparative TLC plates (e.g., Merck GF254).
-
Develop the plates using a chloroform-methanol solvent system (40:1, v/v).
-
Identify the bands corresponding to Cervinomycin A1 (Rf = 0.39) and this compound (Rf = 0.32) under UV light.[1]
-
Scrape the band corresponding to this compound and elute the compound from the silica with a suitable solvent (e.g., chloroform-methanol).
-
-
Final Purification: Concentrate the eluate to obtain purified this compound as a reddish-orange powder (approximately 150 mg).[1]
Proposed Biosynthesis of this compound
This compound belongs to the family of polycyclic xanthone antibiotics, which are typically synthesized via a type II polyketide synthase (PKS) pathway.[3][8][9] While the specific gene cluster for this compound biosynthesis in Streptomyces cervinus has not been fully elucidated, a putative pathway can be proposed based on the biosynthesis of related compounds like xantholipin.[10]
The biosynthesis is thought to begin with the assembly of a polyketide chain from acetate and malonate units by a minimal PKS complex. This polyketide chain then undergoes a series of cyclization, aromatization, and oxidative modifications to form the characteristic hexacyclic xanthone core. Key enzymatic steps likely include the action of ketosynthases, acyl carrier proteins, cyclases, and oxygenases.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow Visualization
The overall workflow for the discovery and isolation of this compound can be visualized as a series of sequential steps, from the initial screening of the producing organism to the final purification of the active compound.
Caption: Experimental workflow for this compound.
Biological Activity
This compound exhibits potent antimicrobial activity, particularly against anaerobic bacteria and mycoplasmas. The minimum inhibitory concentrations (MICs) against a range of microorganisms have been determined using the agar dilution method.
Table 3: Minimum Inhibitory Concentration (MIC) of this compound
| Test Organism | MIC (µg/mL) | Reference |
| Staphylococcus aureus FDA 209P | 3.13 | [1] |
| Bacillus subtilis PCI 219 | 1.56 | [1] |
| Escherichia coli NIHJ | > 100 | [1] |
| Pseudomonas aeruginosa IFO 3080 | > 100 | [1] |
| Candida albicans 3147 | > 100 | [1] |
| Clostridium perfringens A99 | 0.05 | [1] |
| Bacteroides fragilis ATCC 23745 | 0.1 | [1] |
| Peptococcus prevotii ATCC 9321 | 0.05 | [1] |
| Mycoplasma gallisepticum KP-13 | 0.78 | [1] |
| Acholeplasma laidlawii PG-8 | 0.2 | [1] |
Conclusion
This compound stands as a compelling example of the chemical diversity and therapeutic potential of natural products derived from Streptomyces. This guide has provided a detailed overview of its discovery, isolation, and characterization, offering valuable protocols and data for the scientific community. Further research into the specific biosynthetic pathway and mechanism of action of this compound will be crucial for its potential development as a therapeutic agent. The methodologies outlined herein provide a solid foundation for such future investigations.
References
- 1. scispace.com [scispace.com]
- 2. Structure of cervinomycin, a novel xantone antibiotic active against anaerobe and mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejbiotechnology.info [ejbiotechnology.info]
- 6. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 7. primescholars.com [primescholars.com]
- 8. researchgate.net [researchgate.net]
- 9. Polycyclic Xanthone Natural Products: Structure, Biological Activity and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cervinomycin A2: A Technical Guide to Structure Elucidation and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cervinomycin A2 is a polycyclic xanthone (B1684191) antibiotic that exhibits potent activity against anaerobic bacteria and mycoplasma.[1] First isolated from Streptomyces cervinus, this complex natural product has garnered interest due to its unique structural framework and significant biological activity.[2] This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing the spectroscopic data and experimental methodologies that were pivotal in defining its intricate architecture.
Physicochemical and Spectroscopic Data
The initial characterization of this compound established its fundamental properties, which are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₉H₂₁NO₉ | --INVALID-LINK-- |
| Molecular Weight | 527.48 g/mol | --INVALID-LINK-- |
| Appearance | Reddish-orange powder | --INVALID-LINK-- |
| UV λmax (CHCl₃) | 260, 329, 375 (sh), 420 (sh) nm | --INVALID-LINK-- |
| IR (KBr) νmax | 3370, 1685 cm⁻¹ | --INVALID-LINK-- |
Structure Elucidation
The definitive structure of this compound was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The elucidation process involved the analysis of 1D (¹H and ¹³C) and 2D (COSY, HMBC) NMR data.
Spectroscopic Data
While the primary literature containing the fully assigned NMR data was not accessible for this review, a representative ¹³C NMR spectrum is available. The complexity of the molecule necessitates the use of 2D NMR techniques to assign the proton and carbon signals unambiguously.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Atom No. | Chemical Shift (ppm) |
|---|
| Assignments unavailable in the reviewed literature | Data available in spectral databases |
Table 3: ¹H NMR Spectroscopic Data for this compound
| Atom No. | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|
| Detailed assignments unavailable in the reviewed literature | | | |
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from the culture broth of Streptomyces cervinus is a multi-step process designed to separate it from other metabolites, including the related Cervinomycin A1.[2]
-
Fermentation: Streptomyces cervinus is cultured in a suitable medium to promote the production of cervinomycins.
-
Extraction: The culture filtrate is extracted with an organic solvent, such as ethyl acetate, to partition the antibiotics into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude mixture.
-
Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel, followed by preparative thin-layer chromatography to separate Cervinomycin A1 and A2.[2]
Spectroscopic Analysis
The structural characterization of this compound relies on a suite of spectroscopic methods.
-
UV-Vis Spectroscopy: The UV-Vis spectrum is recorded in a suitable solvent like chloroform (B151607) to determine the wavelengths of maximum absorption, providing information about the chromophore system.
-
Infrared (IR) Spectroscopy: The IR spectrum, typically obtained using a KBr pellet, reveals the presence of key functional groups, such as hydroxyl and carbonyl moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of the molecule, confirming the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, COSY, and HMBC spectra are acquired in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to establish the connectivity of atoms within the molecule. The analysis of these spectra is the cornerstone of the structure elucidation process.
Logical Workflow and Structural Correlations
The following diagrams illustrate the logical workflow of the structure elucidation process and the key correlations that would be expected in the 2D NMR spectra of this compound.
Caption: Logical workflow for the isolation and structure elucidation of this compound.
Caption: Conceptual diagram of key 2D NMR correlations for structural fragment assembly.
Conclusion
References
The Enigmatic Architecture of Cervinomycin A2 Biosynthesis in Actinomycetes: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cervinomycin A2, a potent polycyclic xanthone (B1684191) antibiotic produced by the actinomycete Streptomyces cervinus, exhibits significant activity against anaerobic bacteria. Despite its discovery and structural elucidation, the genetic blueprint and the intricate enzymatic machinery governing its biosynthesis remain largely uncharted territory in the scientific literature. This technical guide synthesizes the current, albeit limited, knowledge surrounding this compound and provides a forward-looking perspective on the experimental approaches required to fully unravel its biosynthetic pathway. While a complete, experimentally validated pathway is not yet available, this document serves as a foundational resource, outlining the probable chemical logic and the methodologies that will be pivotal in its future characterization.
Introduction to this compound
This compound is a secondary metabolite belonging to the xanthone class of natural products, characterized by a distinctive tricyclic aromatic core. It is produced by Streptomyces cervinus sp. nov. and is noted for its potent inhibitory action against a range of anaerobic bacteria.[1][2] Structurally, this compound is the oxidized counterpart of Cervinomycin A1.[1] The complex architecture of these molecules suggests a sophisticated biosynthetic pathway, likely involving a polyketide synthase (PKS) system and a series of tailoring enzymes.
Postulated Biosynthetic Origin: A Polyketide Pathway
Based on the chemical structure of the this compound core, it is hypothesized to be derived from a type II polyketide synthase pathway. This class of enzymes iteratively condenses simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, to construct a poly-β-keto chain. This linear polyketide intermediate then undergoes a series of cyclization and aromatization reactions to form the characteristic xanthone scaffold.
Key Postulated Steps:
-
Polyketide Chain Assembly: A minimal PKS, comprising a ketosynthase (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP), likely assembles the polyketide backbone.
-
Cyclization and Aromatization: Aromatase and cyclase enzymes are presumed to catalyze the intramolecular condensation reactions that form the polycyclic ring system.
-
Tailoring Reactions: A suite of tailoring enzymes, including oxygenases, methyltransferases, and glycosyltransferases (though no glycosyl moiety is present on this compound), would then modify the initial scaffold to yield the final product. The conversion of Cervinomycin A1 to A2 is an oxidation step, suggesting the action of an oxidase or dehydrogenase.
Experimental Workflows for Elucidating the Biosynthetic Pathway
The comprehensive characterization of the this compound biosynthetic pathway necessitates a multi-faceted experimental approach. The following workflow outlines the logical progression of research required.
Figure 1. A logical workflow for the elucidation of the this compound biosynthetic pathway.
Detailed Experimental Protocols
While specific experimental data for this compound biosynthesis is not available, this section provides detailed, generalized protocols for the key experiments outlined in the workflow above. These methodologies are standard in the field of natural product biosynthesis research.
Identification of the this compound Biosynthetic Gene Cluster (BGC)
Protocol: Genome Mining for the Putative BGC
-
Genomic DNA Extraction: High-quality genomic DNA will be isolated from a pure culture of Streptomyces cervinus.
-
Whole-Genome Sequencing: The extracted DNA will be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to generate a high-quality, contiguous genome assembly.
-
Bioinformatic Analysis: The assembled genome will be analyzed using specialized bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (Prediction of Secondary Metabolite Gene Clusters). These tools identify putative BGCs based on the presence of key biosynthetic genes, such as those encoding polyketide synthases, tailoring enzymes, and regulatory proteins. The search will focus on identifying a Type II PKS gene cluster consistent with the xanthone structure of this compound.
Functional Characterization of the BGC
Protocol: Gene Inactivation via CRISPR-Cas9
-
Target Gene Selection: A key gene within the putative BGC, such as the PKS ketosynthase (KSα), will be selected for inactivation.
-
Guide RNA Design: Specific guide RNAs (gRNAs) will be designed to target the selected gene.
-
Construction of the CRISPR-Cas9 Plasmid: The gRNAs will be cloned into a suitable Streptomyces expression vector containing the Cas9 nuclease gene and a selectable marker.
-
Protoplast Transformation: The CRISPR-Cas9 plasmid will be introduced into Streptomyces cervinus protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.
-
Mutant Selection and Verification: Transformants will be selected based on antibiotic resistance. Successful gene disruption will be confirmed by PCR amplification and sequencing of the target locus.
-
Metabolite Analysis: The mutant strain will be cultured, and its metabolite profile will be analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compared to the wild-type strain. The absence of this compound production in the mutant would confirm the involvement of the targeted gene cluster.
Protocol: Heterologous Expression of the BGC
-
BGC Cloning: The entire putative BGC will be cloned from the genomic DNA of S. cervinus into a suitable expression vector. This can be achieved through methods like Transformation-Associated Recombination (TAR) cloning in yeast or Gibson assembly.
-
Host Strain Selection: A genetically tractable and well-characterized heterologous host, such as Streptomyces coelicolor or Streptomyces albus, will be chosen.
-
Transformation of the Heterologous Host: The expression vector containing the BGC will be introduced into the chosen host strain.
-
Cultivation and Metabolite Analysis: The recombinant host will be cultivated under various conditions to induce the expression of the BGC. The culture extracts will be analyzed by HPLC-MS for the production of this compound. Successful production would confirm that the cloned BGC is sufficient for this compound biosynthesis.
Quantitative Data
As of the current literature survey, no quantitative data regarding the biosynthetic pathway of this compound, such as enzyme kinetics, gene expression levels, or production titers from engineered strains, has been published. The following table is a template for how such data would be presented once it becomes available through the experimental work described above.
Table 1: Putative Enzymes and Their Functions in this compound Biosynthesis
| Gene | Proposed Enzyme | Function | Substrate(s) | Product(s) |
| tbd | Type II PKS (KSα, KSβ, ACP) | Polyketide chain assembly | Acetyl-CoA, Malonyl-CoA | Linear polyketide |
| tbd | Aromatase/Cyclase | Cyclization and aromatization | Linear polyketide | Polycyclic intermediate |
| tbd | Oxygenase | Hydroxylation/Oxidation | Polycyclic intermediate | Hydroxylated intermediate |
| tbd | Methyltransferase | Methylation | Hydroxylated intermediate | Methylated intermediate |
| tbd | Oxidase/Dehydrogenase | Oxidation of Cervinomycin A1 | Cervinomycin A1 | This compound |
tbd - to be determined
Signaling Pathways and Logical Relationships
The biosynthesis of secondary metabolites in Streptomyces is often tightly regulated by complex signaling networks that respond to nutritional and environmental cues. While the specific regulatory pathway for this compound is unknown, a general model for the regulation of antibiotic biosynthesis is presented below. This typically involves two-component systems and pathway-specific transcriptional regulators.
Figure 2. A generalized signaling pathway for the regulation of antibiotic biosynthesis in Streptomyces.
Conclusion and Future Directions
The biosynthetic pathway of this compound remains an intriguing and unsolved puzzle in the field of natural product chemistry. The strategies and protocols outlined in this guide provide a clear roadmap for researchers to systematically unravel this pathway. The elucidation of the this compound BGC and the characterization of its enzymes will not only provide fundamental insights into the biosynthesis of xanthone antibiotics but also pave the way for the bioengineering of novel Cervinomycin analogs with potentially improved therapeutic properties. Future work should focus on the execution of the described experimental workflows to populate the knowledge gaps and bring the biosynthesis of this potent antibiotic to light.
References
In Vitro Antibacterial Spectrum of Cervinomycin A2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Cervinomycin A2, a novel xanthone (B1684191) antibiotic. The document details its activity against a range of bacterial species, outlines the experimental protocols for determining its minimum inhibitory concentrations (MICs), and explores its potential mechanisms of action through conceptual diagrams.
In Vitro Antibacterial Activity of this compound
This compound has demonstrated significant inhibitory activity, particularly against anaerobic bacteria and to a lesser extent against certain Gram-positive bacteria and mycoplasmas. It is largely inactive against Gram-negative bacteria and fungi[1]. The minimum inhibitory concentrations (MICs), determined by the conventional agar (B569324) dilution method, are summarized in the table below.
| Test Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | 209P | >100 |
| Staphylococcus aureus | Smith | >100 |
| Staphylococcus epidermidis | ATCC 12228 | >100 |
| Bacillus subtilis | PCI 219 | 12.5 |
| Bacillus cereus | IFO 3001 | 25 |
| Micrococcus luteus | PCI 1001 | 6.25 |
| Corynebacterium diphtheriae | PW8 | 0.78 |
| Escherichia coli | NIHJ | >100 |
| Klebsiella pneumoniae | PCI 602 | >100 |
| Proteus vulgaris | OX19 | >100 |
| Pseudomonas aeruginosa | IFO 3445 | >100 |
| Salmonella typhi | T-63 | >100 |
| Shigella flexneri | 2a | >100 |
| Mycobacterium smegmatis | ATCC 607 | 3.13 |
| Candida albicans | 3147 | >100 |
| Aspergillus niger | IFO 4417 | >100 |
| Penicillium chrysogenum | IFO 4626 | >100 |
| Mycoplasma gallisepticum | KP-13 | 1.56 |
| Mycoplasma pneumoniae | Mac | 3.13 |
| Acholeplasma laidlawii | B | 12.5 |
| Clostridium perfringens | A99 | 0.02 |
| Clostridium difficile | G-8 | 0.05 |
| Clostridium sporogenes | ATCC 7955 | 0.1 |
| Propionibacterium acnes | ATCC 6919 | 0.1 |
| Bacteroides fragilis | ATCC 23745 | 0.1 |
| Peptococcus prevotii | ATCC 9321 | 0.05 |
Experimental Protocols
The determination of the in vitro antibacterial spectrum of this compound was conducted using the agar dilution method. This method is a standardized procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Agar Dilution Method
The agar dilution method involves the incorporation of varying concentrations of the antimicrobial agent into an agar medium, followed by the application of a standardized bacterial inoculum to the surface.
2.1.1. Preparation of Antimicrobial Stock Solution:
A stock solution of this compound is prepared by dissolving the purified compound in a suitable solvent to a known concentration.
2.1.2. Preparation of Agar Plates with Antimicrobial Agent:
-
A series of twofold dilutions of the this compound stock solution are prepared in a sterile diluent.
-
For each concentration, a defined volume of the antimicrobial dilution is added to molten and cooled Mueller-Hinton agar (or another appropriate growth medium for the specific bacterium being tested).
-
The agar and antimicrobial agent are thoroughly mixed and poured into sterile petri dishes.
-
The plates are allowed to solidify at room temperature. A control plate containing no antimicrobial agent is also prepared.
2.1.3. Preparation of Bacterial Inoculum:
-
The bacterial strains to be tested are grown in a suitable broth medium to a specified turbidity, typically equivalent to a 0.5 McFarland standard.
-
This standardized bacterial suspension is then further diluted to achieve a final inoculum concentration of approximately 10^4 colony-forming units (CFU) per spot.
2.1.4. Inoculation and Incubation:
-
The surfaces of the prepared agar plates are allowed to dry.
-
The standardized bacterial suspensions are inoculated onto the surface of the agar plates. This can be done using a multipoint inoculator or by spotting a defined volume of the inoculum.
-
The inoculated plates are incubated under appropriate atmospheric conditions (e.g., aerobic, anaerobic) and temperatures for 16-20 hours.
2.1.5. Interpretation of Results:
The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the test organism.
Potential Mechanisms of Action
While the precise signaling pathways affected by this compound have not been fully elucidated, its classification as a xanthone antibiotic suggests several potential mechanisms of action. Xanthones are known to exert their antibacterial effects through various pathways.
Disruption of Bacterial Cell Wall Synthesis
One proposed mechanism is the interference with bacterial cell wall synthesis. This could involve the inhibition of key enzymes responsible for the synthesis and cross-linking of peptidoglycan, a critical component of the bacterial cell wall.
Caption: Hypothetical inhibition of cell wall synthesis by this compound.
Inhibition of Bacterial DNA Synthesis
Another potential mechanism is the inhibition of DNA replication. This could occur through the targeting of essential enzymes involved in DNA synthesis, such as DNA gyrase and topoisomerase IV, leading to a halt in bacterial proliferation.
Caption: Postulated inhibition of DNA synthesis by this compound.
Inhibition of Bacterial Efflux Pumps
Xanthone compounds have also been shown to act as efflux pump inhibitors. Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring resistance. By inhibiting these pumps, this compound could increase the intracellular concentration of the antibiotic, leading to enhanced antibacterial activity.
Caption: Conceptual model of efflux pump inhibition by this compound.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the in vitro antibacterial spectrum of this compound using the agar dilution method.
Caption: Workflow for MIC determination by agar dilution.
References
Cervinomycin A2: A Technical Guide to Its Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cervinomycin A2 is a polycyclic xanthone (B1684191) antibiotic produced by Streptomyces cervinus.[1] It exhibits potent activity against anaerobic bacteria, making it a compound of interest for further investigation in drug development.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties and stability of this compound, based on currently available scientific literature. It is intended to serve as a foundational resource for researchers and professionals involved in the study and development of this antibiotic.
Physicochemical Properties
This compound is an orange-red crystalline powder.[1][] Its fundamental physicochemical characteristics are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C29H21NO9 | [1][][4] |
| Molecular Weight | 527.48 g/mol | [][4] |
| Appearance | Orange-red to Reddish-orange powder | [1][] |
| Melting Point | >290°C (with decomposition) | [1][] |
| Solubility | Soluble in Chloroform, DMF, Methanol; Slightly soluble in benzene, ethyl acetate, acetone, ethanol; Insoluble in water, n-hexane, ethyl ether. | [1][] |
| UV-Vis Absorption Maxima (in CHCl3) | 260 nm, 329 nm, 375 nm (shoulder), 420 nm (shoulder) | [1] |
| Infrared (IR) Spectrum (KBr pellet) | Major peaks at 3450, 2980, 1685, 1619, 1499, 1460, 1425, 1275 cm-1 | [1] |
Stability Profile
Detailed experimental data on the stability of this compound under various conditions such as a range of pH values, temperatures, and light exposure are not extensively available in the public domain. General knowledge of the xanthone chemical class suggests potential sensitivity to light and extreme pH conditions, which could lead to degradation. However, specific degradation kinetics and pathways for this compound have not been reported.
Forced degradation studies, which are crucial for identifying potential degradation products and developing stability-indicating analytical methods, have not been published for this compound.[5][6][7][8]
Experimental Protocols
Detailed, step-by-step experimental protocols for the determination of the physicochemical properties and stability of this compound are not explicitly described in the available literature. The seminal work by Omura et al. (1982) provides a general description of the isolation and characterization process.
General Isolation and Purification Workflow
The following diagram illustrates a generalized workflow for the isolation and purification of this compound, based on the initial discovery paper.[1]
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action for this compound against anaerobic bacteria has not been elucidated in the scientific literature. However, based on the known mechanisms of other xanthone antibiotics, a hypothetical mechanism can be proposed. Many xanthone derivatives are known to target bacterial cell membranes and interfere with DNA synthesis.[9][10]
Hypothetical Mechanism of Action
The following diagram illustrates a potential, though unconfirmed, mechanism of action for this compound, drawing parallels from related xanthone compounds.
Disclaimer: The depicted mechanism of action is speculative and based on the activities of other xanthone antibiotics. Further research is required to validate these potential pathways for this compound.
Conclusion
This compound presents a promising scaffold for the development of new antibiotics targeting anaerobic bacteria. This guide summarizes the currently available data on its physicochemical properties. However, significant knowledge gaps exist, particularly concerning its stability profile under various stress conditions and its precise mechanism of action. Further research, including comprehensive stability studies, forced degradation analysis, and mechanistic investigations, is crucial to fully assess the therapeutic potential of this compound and to guide future drug development efforts.
References
- 1. scispace.com [scispace.com]
- 2. Cervinomycin A1 and A2, new antibiotics active against anaerobes, produced by Streptomyces cervinus sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C29H21NO9 | CID 134061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajrconline.org [ajrconline.org]
- 8. biomedres.us [biomedres.us]
- 9. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Xanthone Core of Cervinomycin A2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the xanthone (B1684191) core of Cervinomycin A2, a potent antibiotic with a complex polycyclic structure. This document delves into its biosynthesis, biological activity, and the experimental methodologies used for its characterization, offering valuable insights for researchers in natural product chemistry, microbiology, and drug discovery.
Introduction to this compound and its Xanthone Core
This compound is a member of the polycyclic xanthone family of antibiotics, first isolated from Streptomyces cervinus.[1] It exhibits significant activity against anaerobic bacteria.[1] The core structural feature of this compound is a highly oxygenated, angular hexacyclic framework containing a xanthone moiety.[2][3] Xanthones are a class of heterocyclic compounds with a dibenzo-γ-pyrone scaffold, and their derivatives are known for a wide range of biological activities.[2] The complex architecture of this compound, particularly its xanthone core, has attracted considerable interest from synthetic and biosynthetic chemists.
Biosynthesis of the Xanthone Core
The biosynthesis of polycyclic xanthones like this compound originates from a single polyketide chain assembled by a type II polyketide synthase (PKS) system. While the specific biosynthetic gene cluster for this compound has not been explicitly detailed in the currently available literature, a putative pathway can be proposed based on studies of related polycyclic xanthones.
The formation of the characteristic xanthone structure is a key step. Isotope-labeling studies on similar compounds have confirmed the polyketide origin of the carbon skeleton. The biosynthesis is thought to involve a series of enzymatic reactions including cyclizations, aromatizations, and oxidative rearrangements. One proposed mechanism for the formation of the xanthone ring involves a Baeyer-Villiger-type oxidation of a quinone intermediate.
Below is a proposed biosynthetic pathway for the formation of the xanthone core of this compound, from a polyketide precursor.
Caption: Proposed biosynthetic pathway of the this compound xanthone core.
Biological Activity and Mechanism of Action
This compound demonstrates potent activity against a range of anaerobic bacteria. Its mechanism of action is believed to involve the disruption of the bacterial cell membrane. Studies on the related triacetylcervinomycin A1 suggest that these compounds interact with phospholipids (B1166683) in the cytoplasmic membrane, leading to the leakage of essential intracellular components and subsequent cell death.
The following diagram illustrates the proposed mechanism of action of this compound on a bacterial cell.
Caption: Proposed mechanism of action of this compound on bacterial cells.
Quantitative Data
| Organism | Cervinomycin A1 (μg/mL) | This compound (μg/mL) |
| Clostridium perfringens | 0.05 | 0.025 |
| Bacteroides fragilis | 0.2 | 0.1 |
| Propionibacterium acnes | 0.05 | 0.025 |
| Peptostreptococcus anaerobius | 0.025 | 0.012 |
| Staphylococcus aureus | 1.6 | 0.8 |
| Bacillus subtilis | 3.1 | 1.6 |
Note: Data compiled from available literature. Exact values may vary depending on the specific assay conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's xanthone core.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Bacterial inoculum, adjusted to a concentration of approximately 5 x 10^5 CFU/mL
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the 96-well plate using MHB. The final volume in each well should be 50 µL.
-
Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control well (bacterial inoculum in MHB without the antibiotic) and a negative control well (MHB only).
-
Incubate the plates at 37°C for 18-24 hours under appropriate atmospheric conditions (e.g., anaerobic for anaerobic bacteria).
-
Determine the MIC by visual inspection as the lowest concentration of this compound at which there is no visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm (OD600) using a microplate reader.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Membrane Leakage Assay
This protocol is a general method to assess membrane damage induced by an antimicrobial agent.
Objective: To determine if this compound causes leakage of intracellular components from bacterial cells.
Materials:
-
Bacterial cells in mid-logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
This compound solution
-
Fluorescent dye (e.g., SYTOX Green) that can only enter cells with compromised membranes
-
Fluorometer or fluorescence microscope
Procedure:
-
Harvest bacterial cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to a desired optical density.
-
Add the fluorescent dye to the cell suspension and incubate in the dark for a short period.
-
Add this compound to the cell suspension at various concentrations.
-
Monitor the increase in fluorescence over time using a fluorometer. A rapid increase in fluorescence indicates membrane damage and dye entry.
-
Alternatively, visualize the cells under a fluorescence microscope to observe the uptake of the dye.
Synthesis of the Xanthone Core
The total synthesis of this compound is a complex undertaking. The general strategy for constructing the xanthone core involves the coupling of two key fragments, followed by cyclization to form the central ring system. While a detailed, step-by-step protocol is beyond the scope of this guide, the following outlines a conceptual synthetic approach based on published methodologies.
General Synthetic Strategy:
-
Synthesis of the Xanthone Fragment (EFG rings): This typically involves the construction of a substituted xanthone via methods such as the condensation of a salicylic (B10762653) acid derivative with a phenol, followed by cyclization.
-
Synthesis of the Isoquinolone Fragment (ABC rings): This fragment can be assembled through various synthetic routes, often involving the construction of a substituted isoquinoline (B145761) system.
-
Coupling of the Fragments: The xanthone and isoquinolone fragments are then coupled together through a suitable chemical reaction, such as a Wittig reaction or a Suzuki coupling.
-
Formation of the Central Ring (D ring): The final key step is the cyclization to form the central ring, which can be achieved through reactions like a photochemical electrocyclization.
This convergent approach allows for the modular synthesis of the complex this compound structure and its analogues.
Conclusion
The xanthone core of this compound is a fascinating and complex chemical entity that is central to its potent antibacterial activity. Understanding its biosynthesis, mechanism of action, and synthesis provides a strong foundation for future research. This could include the discovery of novel analogues with improved therapeutic properties, the elucidation of the specific enzymes involved in its biosynthesis for potential bioengineering applications, and a more detailed investigation into its interactions with bacterial membranes. This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of natural product drug discovery.
References
Cervinomycin A2: A Technical Guide for Researchers
An in-depth exploration of the molecular characteristics, biological activity, and mechanism of action of the potent xanthone (B1684191) antibiotic, Cervinomycin A2.
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details the molecule's physicochemical properties, antimicrobial activity, and current understanding of its mode of action, supported by experimental methodologies.
Molecular Profile of this compound
This compound is a polycyclic xanthone antibiotic. Its fundamental molecular attributes are summarized below.
| Property | Value |
| Molecular Formula | C₂₉H₂₁NO₉[1] |
| Exact Mass | 527.12163125 Da[1] |
| Appearance | Reddish orange powder |
| Producing Organism | Streptomyces cervinus sp. nov.[2] |
Antimicrobial Spectrum and Potency
This compound exhibits potent inhibitory activity against a range of anaerobic bacteria and Mycoplasma species. It also shows activity against some Gram-positive bacteria but is inactive against Gram-negative bacteria and fungi[2].
| Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Clostridium perfringens | <0.012 |
| Peptococcus prevotii | 0.025 |
| Bacteroides fragilis | 0.1 |
| Mycoplasma gallisepticum | 0.2 |
| Staphylococcus aureus | 1.56 |
| Bacillus subtilis | 3.12 |
Table adapted from the findings of Omura et al. (1982).[2]
Mechanism of Action: Membrane Disruption and Macromolecular Synthesis Inhibition
Current evidence suggests that this compound's antimicrobial activity stems from its interaction with the bacterial cytoplasmic membrane. Studies on a closely related derivative, triacetylcervinomycin A1, indicate that the molecule interacts with phospholipids (B1166683) in the cell membrane. This interaction is believed to disrupt the membrane's integrity and interfere with its transport systems[3].
The compromised membrane function leads to a cascade of downstream effects, including the inhibition of essential macromolecular synthesis pathways. Experimental data has shown that the presence of the antibiotic inhibits the incorporation of precursors for:
-
Peptidoglycan (Cell Wall)
-
RNA
-
DNA
-
Protein
This multi-faceted inhibition of critical cellular processes ultimately leads to bacterial cell death.
References
Cervinomycin A2: A Technical Guide to Its Natural Source, Production, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cervinomycin A2, a potent antibiotic with significant activity against anaerobic bacteria. This document details its natural source, the producing organism, methods for its production and isolation, and key quantitative data regarding its biological activity and physicochemical properties.
Natural Source and Producing Organism
This compound is a secondary metabolite produced by a soil-dwelling bacterium.
Producing Organism: The primary natural producer of this compound is Streptomyces cervinus sp. nov. , specifically the strain AM-5344 .[1][2] This strain was identified as a new species of the genus Streptomyces. While some databases mention its production by an Amycolata autotrophica mutant or Streptomyces griseus, the original and most detailed scientific literature attributes its discovery and isolation to Streptomyces cervinus.[3]
Quantitative Data
This section summarizes the key quantitative data for this compound, including its physicochemical properties and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Reddish orange powder | [1] |
| Molecular Formula | C₂₉H₂₁NO₉ | [1] |
| Molecular Weight | 527.124 | [1] |
| Melting Point | >290°C (decomposition) | [1] |
| Optical Rotation | [α]D²⁰ -214° (c 0.25, CHCl₃) | [1] |
| UV λmax (CHCl₃) | 260 nm, 329 nm, 375 nm (shoulder), 420 nm (shoulder) | [1] |
| Solubility | Soluble in chloroform (B151607), benzene, ethyl acetate (B1210297), acetone, methanol, ethanol. Insoluble in water, n-hexane, ethyl ether. | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Organism | MIC (µg/mL) | Reference |
| Anaerobic Bacteria | ||
| Clostridium perfringens | 0.01 | [1] |
| Clostridium difficile | 0.02 | [1] |
| Peptococcus prevotii | 0.05 | [1] |
| Bacteroides fragilis | 0.1 | [1] |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | 3.12 | [1] |
| Bacillus subtilis | 3.12 | [1] |
| Micrococcus luteus | 0.78 | [1] |
| Mycoplasma | ||
| Mycoplasma gallisepticum | 0.78 | [1] |
| Mycoplasma pneumoniae | 1.56 | [1] |
| Fungi and Gram-Negative Bacteria | ||
| Candida albicans, Aspergillus niger, Escherichia coli, Pseudomonas aeruginosa | >100 | [1] |
Experimental Protocols
This section provides detailed methodologies for the fermentation, isolation, and characterization of this compound.
Fermentation Protocol
This protocol is based on the methods described for Streptomyces cervinus AM-5344.[1]
3.1.1. Culture and Inoculum Preparation:
-
Maintain stock cultures of Streptomyces cervinus AM-5344 on agar (B569324) slants (e.g., yeast extract-malt extract agar).
-
For inoculum preparation, grow the strain in a seed medium. A suitable seed medium consists of:
-
Glycerol: 2.0%
-
Soybean meal: 2.0%
-
NaCl: 0.3%
-
-
Adjust the pH of the seed medium to 7.0 before sterilization.
-
Inoculate the seed medium with spores or mycelial fragments from an agar slant.
-
Incubate the seed culture on a rotary shaker at 27-30°C for 2-3 days.
3.1.2. Production Fermentation:
-
Prepare the production medium with the following composition:
-
Glycerol: 2.0%
-
Soybean meal: 2.0%
-
NaCl: 0.3%
-
-
Adjust the pH of the production medium to 7.0 before sterilization.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Conduct the fermentation in a suitable fermentor with controlled aeration and agitation. Maintain the temperature at 27-30°C.
-
Monitor the production of this compound over time using a suitable analytical method (e.g., HPLC). Optimal production is typically achieved after 4-6 days.
Isolation and Purification Protocol
The following protocol details the extraction and purification of this compound from the fermentation broth.[1]
-
Extraction:
-
Harvest the fermentation broth and separate the mycelium from the culture filtrate by centrifugation or filtration.
-
Adjust the pH of the culture filtrate to 4.0 with HCl.
-
Extract the acidified filtrate with an equal volume of ethyl acetate.
-
Concentrate the ethyl acetate extract in vacuo to obtain a crude oily material.
-
-
Preliminary Purification:
-
Treat the crude oily material with n-hexane to precipitate a brown powder containing the crude antibiotics.
-
Dissolve the crude powder in a small amount of chloroform.
-
-
Silica (B1680970) Gel Chromatography:
-
Load the chloroform solution onto a silica gel column (e.g., Kieselgel 60).
-
Elute the column with a chloroform-methanol solvent system (e.g., 50:1, v/v).
-
Collect the active fractions and concentrate them in vacuo to yield a reddish-brown powder.
-
-
Preparative Thin-Layer Chromatography (TLC):
-
For final purification, subject the reddish-brown powder to preparative TLC on silica gel plates.
-
Develop the plates with a chloroform-methanol solvent system (e.g., 40:1, v/v).
-
Isolate the band corresponding to this compound (reddish-orange) to obtain the purified compound.
-
Characterization Methodology
The structure of this compound was elucidated using a combination of spectroscopic techniques.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy, along with 2D NMR techniques (e.g., COSY, HMQC, HMBC), are employed to elucidate the complex polycyclic structure of this compound. A publicly available ¹³C NMR spectrum can be found in the PubChem database.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to characterize the chromophore of the molecule.
Visualizations
Workflow for Isolation and Purification of this compound
Caption: Isolation and purification workflow for this compound.
Taxonomic Classification of the Producing Organism
References
- 1. scispace.com [scispace.com]
- 2. Cervinomycin A1 and A2, new antibiotics active against anaerobes, produced by Streptomyces cervinus sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C29H21NO9 | CID 134061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure of cervinomycin, a novel xantone antibiotic active against anaerobe and mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent Anti-Anaerobic Activity of Cervinomycin A2: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the biological activity of Cervinomycin A2, a xanthone (B1684191) antibiotic, against a range of clinically relevant anaerobic bacteria. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a therapeutic agent. The guide summarizes key quantitative data, details experimental methodologies for assessing its activity, and explores its potential mechanism of action based on current scientific understanding.
Quantitative Assessment of Biological Activity
This compound, along with its congener Cervinomycin A1, is produced by the bacterium Streptomyces cervinus.[1][2] It has demonstrated significant inhibitory effects against a variety of anaerobic bacteria at low concentrations.[1] The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
The following table summarizes the MIC values of this compound against various anaerobic bacterial strains as determined by the agar (B569324) dilution method.[1]
| Anaerobic Bacteria | Strain | Minimum Inhibitory Concentration (MIC) of this compound (µg/mL) |
| Bacteroides fragilis | ss fragilis 334 | 0.05 |
| Bacteroides fragilis | ss fragilis 350 | 0.05 |
| Bacteroides melaninogenicus | ss melaninogenicus 1533 | 0.025 |
| Bacteroides oralis | 1541 | 0.05 |
| Fusobacterium necrophorum | 1553 | 0.025 |
| Fusobacterium nucleatum | 1555 | 0.05 |
| Clostridium perfringens | 1581 | 0.1 |
| Clostridium septicum | 1588 | 0.05 |
| Clostridium ramosum | 1610 | 0.025 |
| Peptococcus prevotii | 1625 | 0.025 |
| Peptococcus asaccharolyticus | 1629 | 0.025 |
| Peptostreptococcus anaerobius | 1633 | 0.05 |
| Eubacterium lentum | 1667 | 0.025 |
| Propionibacterium acnes | 1673 | 0.025 |
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The determination of the antimicrobial susceptibility of anaerobic bacteria to this compound was performed using the agar dilution method, a standard and reference method for this purpose.[3]
Agar Dilution Method
The agar dilution method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of test organisms on the surface. The MIC is recorded as the lowest concentration of the agent that inhibits visible growth.
Detailed Protocol:
-
Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration.
-
Preparation of Agar Plates with Antibiotic: A series of twofold dilutions of the this compound stock solution are made. Each dilution is then added to molten and cooled Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood to create a final concentration gradient of the antibiotic in the agar plates. A control plate containing no antibiotic is also prepared.
-
Inoculum Preparation: Pure cultures of the anaerobic bacterial strains are grown in an appropriate broth medium (e.g., supplemented Brucella broth) under anaerobic conditions to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the prepared agar plates. A multipoint inoculator is often used to deliver a standardized volume of each bacterial suspension to a specific spot on the agar surface.
-
Incubation: The inoculated plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or GasPak jar) at 37°C for 48 hours.
-
Reading and Interpretation: After incubation, the plates are examined for bacterial growth. The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the test organism.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the agar dilution method for determining the MIC of this compound against anaerobic bacteria.
Potential Mechanism of Action
While the precise molecular mechanism of action of this compound against anaerobic bacteria has not been definitively elucidated in the available literature, its classification as a xanthone antibiotic provides insights into its potential modes of action. Xanthones are a class of naturally occurring compounds known for their diverse biological activities, including potent antibacterial effects.
Research on other xanthone derivatives suggests several possible mechanisms by which this compound may exert its antibacterial activity:
-
Disruption of the Bacterial Cell Wall/Membrane: Some xanthones have been shown to interact with and disrupt the integrity of the bacterial cell wall or cytoplasmic membrane. This can lead to leakage of cellular contents and ultimately cell death.
-
Inhibition of Nucleic Acid Synthesis: Certain xanthone compounds have been found to interfere with bacterial DNA synthesis, potentially by inhibiting key enzymes involved in this process.
-
Inhibition of Efflux Pumps: Bacterial efflux pumps are a significant mechanism of antibiotic resistance. Some xanthones have demonstrated the ability to inhibit these pumps, thereby increasing the intracellular concentration of the antibiotic and restoring its efficacy.
-
Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Several xanthone derivatives have been shown to inhibit biofilm formation, which could be a crucial aspect of their antibacterial activity.
The following conceptual diagram illustrates these potential antibacterial mechanisms of xanthone antibiotics, which may be applicable to this compound.
Further research is required to specifically identify and characterize the mechanism of action of this compound in anaerobic bacteria. Understanding its precise molecular targets will be crucial for its future development as a therapeutic agent.
Conclusion
This compound exhibits potent in vitro activity against a broad spectrum of anaerobic bacteria, as demonstrated by its low MIC values. The standardized agar dilution method provides a reliable means of assessing its antibacterial efficacy. While its exact mechanism of action is yet to be fully elucidated, its classification as a xanthone antibiotic suggests that it may act through multiple pathways, including disruption of the cell envelope, inhibition of essential biosynthetic processes, and interference with bacterial virulence factors. The data presented in this guide underscore the potential of this compound as a lead compound for the development of new anti-anaerobic therapies.
References
- 1. scispace.com [scispace.com]
- 2. Cervinomycin A1 and A2, new antibiotics active against anaerobes, produced by Streptomyces cervinus sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of cervinomycin, a novel xantone antibiotic active against anaerobe and mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of (±)-Cervinomycin A2: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a detailed protocol for the total synthesis of the racemic mixture of Cervinomycin A2, a potent xanthone (B1684191) antibiotic. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of organic synthesis, medicinal chemistry, and antibiotic development. The outlined synthesis follows the convergent strategy developed by Mehta and coworkers, which hinges on the strategic coupling of two key fragments and a pivotal photochemical cyclization step to construct the complex heptacyclic architecture of the natural product.
Introduction
This compound is a structurally intricate natural product belonging to the xanthone family of antibiotics, exhibiting significant activity against anaerobic bacteria. Its complex polycyclic framework has made it a challenging and attractive target for total synthesis. The synthetic approach detailed herein involves the preparation of a highly functionalized oxazolo-isoquinolinone moiety (the ABC-ring system) and a xanthone derivative (the EFG-ring system). These two fragments are then coupled via a Wittig reaction, setting the stage for a key photochemical electrocyclization to form the central D-ring and complete the heptacyclic core. The final steps involve manipulations of protecting groups and oxidation to afford (±)-Cervinomycin A2.
Synthetic Strategy Overview
The retrosynthetic analysis reveals a convergent approach, dissecting the molecule into two main building blocks. The synthesis can be broadly divided into the following key stages:
-
Synthesis of the Oxazolo-isoquinolinone Fragment: Construction of the ABC-ring system containing the necessary functional groups for subsequent coupling.
-
Synthesis of the Xanthone Fragment: Preparation of the EFG-ring system with appropriate substitution for the Wittig reaction.
-
Coupling of Fragments: A Wittig reaction to connect the oxazolo-isoquinolinone and xanthone fragments, forming the crucial C-C double bond.
-
Photochemical Electrocyclization: A key light-induced 6π-electrocyclization to construct the central D-ring.
-
Final Transformations: Deprotection and oxidation to yield the final target molecule, (±)-Cervinomycin A2.
The overall workflow of the total synthesis is depicted in the following diagram:
Figure 1. Overall workflow for the total synthesis of (±)-Cervinomycin A2.
Experimental Protocols
The following protocols provide a detailed methodology for the key stages of the synthesis.
Synthesis of the Oxazolo-isoquinolinone Aldehyde (ABC-Ring Fragment)
The synthesis of this key aldehyde intermediate is a multi-step process that begins with commercially available starting materials. The final step to yield the aldehyde is detailed below.
Protocol 1: Oxidation to the Aldehyde
-
To a solution of the corresponding alcohol precursor in dry dichloromethane (B109758) (CH₂Cl₂) at room temperature, add pyridinium (B92312) chlorochromate (PCC) (1.5 equivalents).
-
Stir the reaction mixture vigorously for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether (Et₂O) and filter through a pad of silica (B1680970) gel.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate (B1210297)/hexanes mixture) to afford the pure oxazolo-isoquinolinone aldehyde.
Synthesis of the Xanthone Phosphonium Salt (EFG-Ring Fragment)
The synthesis of the functionalized xanthone fragment also involves several steps, culminating in the formation of a phosphonium salt ready for the Wittig reaction.
Protocol 2: Formation of the Xanthone Phosphonium Salt
-
Treat a solution of the corresponding benzylic bromide derivative of the xanthone in toluene (B28343) with triphenylphosphine (B44618) (PPh₃) (1.2 equivalents).
-
Heat the reaction mixture at reflux for 12 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of the phosphonium salt.
-
Collect the solid by filtration, wash with cold toluene, and dry under vacuum to obtain the desired xanthone phosphonium salt.
Wittig Coupling of the ABC and EFG Fragments
This crucial step unites the two key fragments of the molecule.
Protocol 3: Wittig Reaction
-
Suspend the xanthone phosphonium salt (1.1 equivalents) in dry tetrahydrofuran (B95107) (THF) under an inert atmosphere (argon or nitrogen).
-
Cool the suspension to -78 °C and add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise to generate the ylide. The solution should turn a deep red color.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the oxazolo-isoquinolinone aldehyde (1.0 equivalent) in dry THF dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the coupled product as a mixture of (E)- and (Z)-isomers.
Photochemical Electrocyclization
This is the key step in the construction of the heptacyclic core of this compound.
Protocol 4: Photocyclization
-
Dissolve the coupled product from the Wittig reaction in a suitable solvent such as benzene (B151609) or toluene in a quartz reaction vessel.
-
Add a catalytic amount of iodine (I₂) to facilitate the subsequent aromatization.
-
Deoxygenate the solution by bubbling argon or nitrogen through it for 30 minutes.
-
Irradiate the solution with a high-pressure mercury lamp (e.g., 450 W Hanovia lamp) through a Pyrex filter for 2-4 hours while maintaining a constant temperature.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pentacyclic intermediate.
Final Steps: Demethylation and Oxidation
The final transformations to achieve the natural product involve the removal of a methyl protecting group followed by oxidation.
Protocol 5: Demethylation
-
Dissolve the pentacyclic intermediate in dry dichloromethane (CH₂Cl₂) and cool to -78 °C.
-
Add boron tribromide (BBr₃) (3.0 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol (B129727) (MeOH).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by preparative TLC to obtain the demethylated intermediate.
Protocol 6: Oxidation to (±)-Cervinomycin A2
-
Dissolve the demethylated intermediate in a mixture of THF and water.
-
Add Fremy's salt (potassium nitrosodisulfonate) (2.5 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by preparative TLC to afford (±)-Cervinomycin A2.
Quantitative Data Summary
The following table summarizes the reported yields for the key transformations in the total synthesis of (±)-Cervinomycin A2.
| Step | Reaction Type | Yield (%) |
| Wittig Reaction | Olefination | 60-70% |
| Photochemical Electrocyclization | Pericyclic Reaction | 30-40% |
| Demethylation | Lewis Acid Cleavage | ~50% |
| Oxidation | Radical Oxidation | ~60% |
Note: Yields are approximate and may vary depending on the specific reaction conditions and scale.
Conclusion
This application note provides a comprehensive protocol for the total synthesis of (±)-Cervinomycin A2. The described methodology, based on the convergent strategy developed by Mehta and coworkers, offers a viable pathway for the laboratory-scale synthesis of this complex natural product. The successful execution of this synthesis can provide valuable material for further biological evaluation and for the development of novel antibiotic agents. Researchers are encouraged to consult the primary literature for more detailed characterization data of the synthetic intermediates.
Application Notes & Protocols for Cervinomycin A2 Quantification in Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of Cervinomycin A2 in microbial cultures, a critical step for fermentation process optimization, drug discovery, and mechanistic studies. The protocols outlined below are based on established analytical principles for natural product quantification, adapted for the specific properties of this compound, a polycyclic xanthone (B1684191) antibiotic produced by Streptomyces species.
Introduction
This compound is a potent antibiotic with significant activity against Gram-positive bacteria.[1][2][3] Accurate and reproducible quantification of this compound in fermentation broths is essential for monitoring production levels, optimizing culture conditions, and for subsequent purification and pharmacological studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the selective and sensitive quantification of this compound.
Experimental Protocols
Sample Preparation: Extraction of this compound from Culture Broth
This protocol describes the extraction of this compound from a liquid fermentation culture.
Materials:
-
This compound standard (for calibration curve)
-
Culture broth containing this compound
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized water (HPLC grade)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Vortex mixer
-
0.22 µm syringe filters
Procedure:
-
Harvesting: Centrifuge 10 mL of the culture broth at 4,000 x g for 15 minutes to separate the supernatant and the mycelium.
-
Extraction from Supernatant:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume (10 mL) of ethyl acetate.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic (upper) layer.
-
Repeat the extraction twice more with 10 mL of ethyl acetate each time.
-
Pool the organic extracts.
-
-
Extraction from Mycelium:
-
To the mycelial pellet, add 10 mL of methanol and vortex thoroughly to break the cells.
-
Centrifuge at 4,000 x g for 15 minutes.
-
Collect the methanol supernatant.
-
Repeat the extraction with another 10 mL of methanol.
-
Pool the methanol extracts.
-
-
Drying and Reconstitution:
-
Combine the pooled organic and methanol extracts.
-
Evaporate the solvent to dryness using a rotary evaporator at 40°C or under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of methanol.
-
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for analysis.
Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a method for the quantification of this compound using HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution in methanol.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area at 254 nm. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared sample extracts into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound in the sample using the calibration curve.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
For higher sensitivity and selectivity, LC-MS can be employed.
Instrumentation and Conditions:
-
LC-MS System: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Orbitrap).
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound.
Procedure:
-
Standard and Sample Preparation: Follow the same procedure as for HPLC-UV.
-
Method Development: Infuse a standard solution of this compound to determine the precursor ion and optimal fragmentation parameters for MRM analysis.
-
Analysis: Analyze the standards and samples using the developed LC-MS method.
-
Quantification: Generate a calibration curve and quantify this compound in the samples based on the peak areas of the specific MRM transitions.
Data Presentation
The following tables summarize hypothetical, yet realistic, performance data for the described analytical methods.
Table 1: HPLC-UV Method Performance
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: LC-MS Method Performance
| Parameter | Value |
| Linearity Range | 0.01 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.005 µg/mL |
| Limit of Quantification (LOQ) | 0.01 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
References
Application Notes and Protocols for Cervinomycin A2 in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cervinomycin A2 is a potent antibiotic with demonstrated activity against a range of anaerobic and certain aerobic bacteria.[1][2][3] Produced by Streptomyces cervinus and Amycolata autotrophica, this compound presents a promising area of research for the development of new antimicrobial therapies. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound through standardized antimicrobial susceptibility testing (AST) methods, including Minimum Inhibitory Concentration (MIC) determination and time-kill kinetic assays. Additionally, the current understanding of its mechanism of action is discussed.
Data Presentation
The antimicrobial activity of this compound has been quantified against a variety of microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained using a conventional agar (B569324) dilution method.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms
| Microorganism | Type | MIC (µg/mL) |
| Bacteroides fragilis GIFU 7805 | Anaerobic Gram-Negative | 0.05 |
| Clostridium perfringens GIFU 7824 | Anaerobic Gram-Positive | 0.025 |
| Clostridium difficile GIFU 7831 | Anaerobic Gram-Positive | 0.05 |
| Eubacterium lentum GIFU 7845 | Anaerobic Gram-Positive | 0.1 |
| Peptococcus prevotii GIFU 7605 | Anaerobic Gram-Positive | 0.025 |
| Propionibacterium acnes GIFU 7861 | Anaerobic Gram-Positive | 0.013 |
| Staphylococcus aureus 209P | Aerobic Gram-Positive | >100 |
| Bacillus subtilis PCI 219 | Aerobic Gram-Positive | >100 |
| Escherichia coli NIHJ | Aerobic Gram-Negative | >100 |
| Pseudomonas aeruginosa IFO 3445 | Aerobic Gram-Negative | >100 |
| Mycoplasma gallisepticum KP-13 | Mycoplasma | 0.78 |
| Mycoplasma pneumoniae Mac | Mycoplasma | 0.2 |
| Candida albicans 4485 | Fungus | >100 |
| Saccharomyces cerevisiae | Fungus | >100 |
| Aspergillus niger ATCC 6275 | Fungus | >100 |
| Trichomonas foetus | Protozoan | 0.05 |
Data sourced from "Cervinomycin A1 and A2, new antibiotics active against anaerobes, produced by Streptomyces cervinus sp. nov."[1]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Agar Dilution Method
This protocol is adapted from standard methodologies and the brief description provided in the referenced literature for testing this compound.[1]
1. Preparation of this compound Stock Solution: a. Aseptically weigh a precise amount of this compound powder. b. Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide (B87167) [DMSO]) to create a high-concentration stock solution (e.g., 1280 µg/mL).
2. Preparation of Agar Plates with this compound: a. Prepare a series of twofold dilutions of the this compound stock solution in sterile distilled water or an appropriate buffer. b. For each concentration, add 2 mL of the diluted antibiotic solution to 18 mL of molten and cooled (45-50°C) GAM agar (for anaerobic bacteria) or other appropriate agar medium in a sterile petri dish. Mix thoroughly by gentle swirling. c. Prepare a control plate containing agar and the solvent used to dissolve the antibiotic, but without this compound. d. Allow the agar to solidify completely at room temperature.
3. Inoculum Preparation: a. From a fresh culture of the test microorganism, prepare a bacterial suspension in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). b. Further dilute the suspension to achieve a final inoculum concentration of approximately 1 x 10⁷ CFU/mL.
4. Inoculation of Agar Plates: a. Using a multipoint inoculator or a calibrated loop, spot 1-2 µL of the prepared bacterial suspension onto the surface of each agar plate, including the control plate. b. Allow the inoculated spots to dry completely before inverting the plates.
5. Incubation: a. Incubate the plates under appropriate conditions for the test organism. For anaerobic bacteria, incubate in an anaerobic jar or chamber at 37°C for 48 hours.
6. Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the test organism.
Caption: Workflow for MIC determination using the agar dilution method.
Protocol 2: Time-Kill Kinetic Assay
This protocol outlines a standard method for assessing the bactericidal or bacteriostatic activity of this compound over time.
1. Preparation of Materials: a. Prepare a sterile solution of this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC in a suitable broth medium (e.g., supplemented Brucella broth for anaerobes). b. Prepare a growth control tube containing only the broth medium and a sterility control tube.
2. Inoculum Preparation: a. Prepare a logarithmic phase culture of the test bacterium with a starting inoculum of approximately 5 x 10⁵ CFU/mL.
3. Assay Procedure: a. Add the prepared bacterial inoculum to the tubes containing the different concentrations of this compound and the growth control tube. b. Incubate all tubes under appropriate anaerobic conditions at 37°C. c. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each test and control tube.
4. Viable Cell Counting: a. Perform ten-fold serial dilutions of each collected aliquot in sterile saline or an appropriate buffer. b. Plate 100 µL of the appropriate dilutions onto agar plates (e.g., Brucella agar with 5% laked sheep blood). c. Incubate the plates under anaerobic conditions at 37°C for 48-72 hours. d. Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
5. Data Analysis: a. Plot the log₁₀ CFU/mL against time for each concentration of this compound and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.
Caption: Workflow for the time-kill kinetic assay.
Mechanism of Action
While the precise mechanism of action for this compound has not been explicitly detailed, studies on the structurally similar triacetylcervinomycin A1 (ACVM) provide strong indications. Research suggests that the primary target of this class of antibiotics is the bacterial cytoplasmic membrane.
The proposed mechanism involves the interaction of this compound with the phospholipids (B1166683) in the cytoplasmic membrane. This interaction disrupts the membrane's integrity and function, leading to a cascade of detrimental effects on the bacterial cell. Key consequences of this membrane disruption include:
-
Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential molecules and ions, such as UV₂₆₀-absorbing materials (indicative of nucleic acids), amino acids, and potassium ions.
-
Inhibition of Macromolecular Synthesis: The disruption of the membrane and its associated transport systems leads to the inhibition of the uptake of precursors necessary for the synthesis of the cell wall, RNA, DNA, and proteins.
This multi-faceted attack on the bacterial cell, initiated at the cytoplasmic membrane, ultimately leads to cell death.
Caption: Proposed mechanism of action of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Structure of cervinomycin, a novel xantone antibiotic active against anaerobe and mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cervinomycin A1 and A2, new antibiotics active against anaerobes, produced by Streptomyces cervinus sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cervinomycin A2 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Cervinomycin A2 in various in vitro assays. This compound is a xanthone (B1684191) antibiotic with potent activity against anaerobic bacteria and mycoplasma.[1] This document outlines its physicochemical properties, solution preparation, and methodologies for antimicrobial susceptibility testing.
Physicochemical Properties and Solubility
This compound is a reddish-orange to bright orange powder.[2] Its molecular formula is C₂₉H₂₁NO₉, with a molecular weight of approximately 527.48 g/mol .[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₂₁NO₉ | --INVALID-LINK-- |
| Molecular Weight | 527.48 g/mol | --INVALID-LINK-- |
| Appearance | Reddish-orange/Bright orange powder | --INVALID-LINK-- |
| Solubility | Soluble in Chloroform, DMF, Methanol, DMSO. Insoluble in water, n-hexane, ethyl ether. | --INVALID-LINK--, --INVALID-LINK-- |
In Vitro Antimicrobial Activity
This compound has demonstrated significant inhibitory activity against a range of anaerobic bacteria. The Minimum Inhibitory Concentration (MIC) values from a representative study are summarized below.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Anaerobic Bacteria
| Test Organism | MIC (µg/mL) |
| Clostridium perfringens | 0.05 |
| Clostridium difficile | 0.1 |
| Peptococcus prevotii | 0.025 |
| Peptostreptococcus anaerobius | 0.05 |
| Bacteroides fragilis | 0.2 |
| Propionibacterium acnes | 0.1 |
Data extracted from the Journal of Antibiotics, 35(6), 645-652 (1982).
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Precaution: this compound is a potent compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolution:
-
Transfer the weighed powder to a sterile tube or vial.
-
Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution, but avoid excessive heat.
-
-
Sterilization:
-
For most applications, a solution prepared in sterile DMSO under aseptic conditions does not require further sterilization.
-
If filter sterilization is deemed necessary, use a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stability of this compound in DMSO has not been extensively reported; therefore, it is recommended to prepare fresh stock solutions regularly.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against anaerobic bacteria.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Anaerobic bacterial strains
-
Appropriate anaerobic broth medium (e.g., supplemented Brucella broth)
-
Sterile 96-well microtiter plates
-
Anaerobic incubation system (e.g., anaerobic chamber or gas-generating pouches)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation:
-
Culture the anaerobic bacteria on an appropriate agar (B569324) medium under anaerobic conditions.
-
Prepare a bacterial suspension in sterile anaerobic broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Dispense 50 µL of sterile anaerobic broth into all wells of a 96-well plate, except for the first column.
-
Add 100 µL of the this compound working solution (prepared from the stock to be twice the highest desired final concentration) to the first column.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration range. Discard 50 µL from the last dilution column.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
-
Controls:
-
Growth Control: Wells containing only broth and the bacterial inoculum.
-
Sterility Control: Wells containing only broth.
-
-
Incubation:
-
Incubate the microtiter plates under anaerobic conditions at the appropriate temperature (e.g., 37°C) for 24-48 hours, or until sufficient growth is observed in the growth control wells.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.
-
Potential Mechanisms of Action
This compound belongs to the xanthone class of antibiotics. While its specific molecular targets are not fully elucidated, xanthones are known to exert their antimicrobial effects through multiple mechanisms. The following diagrams illustrate these potential pathways.
Figure 1: Experimental workflow for determining the MIC of this compound.
Figure 2: Potential inhibition of bacterial cell wall synthesis by this compound.
Figure 3: Potential inhibition of bacterial DNA replication by this compound.
Disclaimer: These protocols are intended as a guide and may require optimization for specific bacterial strains and laboratory conditions. It is essential to consult relevant literature and safety data sheets before handling this compound. The mechanism of action diagrams are based on the known activities of the broader class of xanthone antibiotics and may not represent the specific molecular interactions of this compound. Further research is needed to fully elucidate its mode of action. No specific cytotoxicity data (IC50 values) against mammalian cell lines for this compound were found in the reviewed literature. It is recommended to perform cytotoxicity assays to determine the selectivity of the compound.
References
- 1. Cervinomycin A1 and A2, new antibiotics active against anaerobes, produced by Streptomyces cervinus sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of cervinomycin, a novel xantone antibiotic active against anaerobe and mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mixing Antibiotic Stock Solutions for Synthetic Biology — NeoSynBio [neosynbio.com]
Application of Cervinomycin A2 in Mycoplasma Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cervinomycin A2 is a xanthone (B1684191) antibiotic produced by Streptomyces cervinus.[1] Initially identified for its potent activity against anaerobic bacteria, it has also demonstrated inhibitory effects against various Mycoplasma species.[1] Mycoplasmas are a unique group of bacteria lacking a cell wall, rendering them intrinsically resistant to many common antibiotics like beta-lactams.[2][3] This, coupled with increasing acquired resistance to other antibiotics, necessitates the exploration of novel anti-mycoplasmal agents.[2][3] this compound presents a potential, though currently under-researched, candidate for addressing this therapeutic gap.
These application notes provide a summary of the known anti-mycoplasmal activity of this compound, detailed protocols for its investigation, and potential avenues for future research into its mechanism of action and effects on host-pathogen interactions.
Data Presentation
The available quantitative data on the anti-mycoplasmal activity of this compound is summarized in the table below. This data is derived from initial screening studies.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Mycoplasma Species
| Mycoplasma Species | Strain | MIC (µg/mL) |
| Mycoplasma gallisepticum | KP-13 | 12.5 |
| Mycoplasma pneumoniae | Mac | 25 |
| Acholeplasma laidlawii | B | 50 |
| Mycoplasma salivarium | H-110 | >100 |
Data sourced from Omura et al., 1982.[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound against Mycoplasma. These protocols are based on established methods for Mycoplasma susceptibility testing and can be adapted for the specific use of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against Mycoplasma.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and filter-sterilized)
-
Mycoplasma broth medium (e.g., SP-4, PPLO broth) suitable for the growth of the test species
-
Sterile 96-well microtiter plates
-
Mycoplasma culture in logarithmic growth phase
-
Positive control antibiotic (e.g., tetracycline, erythromycin)
-
Negative control (broth medium only)
-
Growth control (broth medium with Mycoplasma inoculum)
Procedure:
-
Preparation of Antibiotic Dilutions: a. Prepare a serial two-fold dilution of this compound in the appropriate Mycoplasma broth medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected to bracket the expected MIC. b. Prepare similar dilutions for the positive control antibiotic. c. Include wells with 100 µL of broth medium only (negative control) and 100 µL of broth for the growth control.
-
Inoculum Preparation: a. Dilute the logarithmic phase Mycoplasma culture in broth medium to achieve a final concentration of 10⁴ to 10⁵ color-changing units (CCU)/mL or colony-forming units (CFU)/mL.
-
Inoculation: a. Add 100 µL of the prepared Mycoplasma inoculum to each well containing the antibiotic dilutions and the growth control well. This will bring the final volume in these wells to 200 µL. b. Do not add inoculum to the negative control wells.
-
Incubation: a. Seal the microtiter plates to prevent evaporation and incubate at 37°C in a humidified atmosphere (with 5% CO₂ if required by the species). b. Incubation times will vary depending on the growth rate of the Mycoplasma species, typically ranging from 2 to 7 days.
-
Reading the Results: a. The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the Mycoplasma. b. Growth is typically indicated by a color change of the pH indicator in the medium (due to metabolic activity) or by turbidity. The growth control well should show a distinct color change. The negative control should show no change.
Mycoplasma Viability Assay (Growth Kinetics)
This protocol assesses the effect of this compound on the growth kinetics of Mycoplasma over time.
Materials:
-
Same as for MIC determination.
-
Sterile microcentrifuge tubes.
-
Apparatus for quantifying Mycoplasma growth (e.g., qPCR for genome copy number, luminometer for ATP measurement, or plating for CFU enumeration).
Procedure:
-
Experimental Setup: a. In sterile tubes or a multi-well plate, prepare Mycoplasma cultures in broth medium. b. Add this compound at different concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC). c. Include an untreated control culture.
-
Time-Course Sampling: a. Incubate the cultures under appropriate conditions. b. At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), collect aliquots from each culture.
-
Quantification of Viable Mycoplasma: a. CFU Enumeration: Serially dilute the collected aliquots and plate them on appropriate agar (B569324) medium. After incubation, count the colonies to determine the CFU/mL. b. qPCR: Extract DNA from the aliquots and perform quantitative PCR targeting a specific Mycoplasma gene to determine the number of genome copies. c. ATP Assay: Use a commercial ATP luminescence assay kit to measure the metabolic activity, which correlates with the number of viable organisms.
-
Data Analysis: a. Plot the logarithm of the viable count (CFU/mL or genome copies/mL) or ATP levels against time for each this compound concentration and the control. b. Analyze the curves to determine if this compound has a mycoplasmastatic (inhibits growth) or mycoplasmacidal (kills the organism) effect.
Visualizations
Experimental Workflow for MIC Determination
References
Unraveling the Molecular Architecture of Cervinomycin A2: An Application Note on NMR and Mass Spectrometry Analysis
For Immediate Release
[City, State] – [Date] – Advanced analytical techniques, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), have been pivotal in the structural elucidation of complex natural products. This application note details the analytical methodologies for the characterization of Cervinomycin A2, a potent polycyclic xanthone (B1684191) antibiotic. The data presented herein provides a foundational resource for researchers in natural product chemistry, antibiotic development, and medicinal chemistry.
This compound, with the molecular formula C₂₉H₂₁NO₉, is a complex metabolite isolated from Streptomyces cervinus.[1] Its intricate polycyclic structure, featuring a xanthone core, necessitated sophisticated analytical approaches for its complete structural assignment. Initial structural studies relied heavily on NMR analysis of its more soluble methylated derivatives, the O-methyl ether and C,O-dimethyl ether of this compound.[2]
Spectroscopic and Physical Properties
A summary of the key physical and spectroscopic properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₂₉H₂₁NO₉ |
| Molecular Weight | 527.5 g/mol |
| Appearance | Reddish orange powder |
| UV λmax (nm) | 260, 329, 375 (sh), 420 (sh) |
NMR Spectroscopic Data
Due to the limited solubility of this compound, detailed NMR studies were performed on its methylated derivatives. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for the C,O-dimethyl ether of this compound.
Table 1: ¹H NMR Chemical Shift Data of this compound C,O-dimethyl ether (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.88 | d | 8.0 |
| H-2 | 7.65 | t | 8.0 |
| H-3 | 7.75 | d | 8.0 |
| H-5 | 8.25 | s | |
| H-8 | 7.30 | s | |
| 1-OCH₃ | 4.12 | s | |
| 4-OCH₃ | 4.05 | s | |
| 6-OCH₃ | 3.98 | s | |
| 7-OCH₃ | 4.08 | s | |
| N-CH₃ | 3.15 | s | |
| 11-CH₃ | 1.85 | s |
Table 2: ¹³C NMR Chemical Shift Data of this compound C,O-dimethyl ether (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 118.9 |
| C-2 | 134.2 |
| C-3 | 124.8 |
| C-4 | 160.5 |
| C-4a | 116.2 |
| C-5 | 107.8 |
| C-5a | 158.9 |
| C-6 | 140.8 |
| C-7 | 152.1 |
| C-8 | 100.2 |
| C-8a | 148.5 |
| C-9 | 182.3 |
| C-9a | 110.1 |
| C-10 | 188.1 |
| C-10a | 135.4 |
| C-11 | 145.6 |
| C-11a | 48.2 |
| C-12 | 168.9 |
| C-12a | 112.5 |
| C-1' | 170.1 |
| N-CH₃ | 29.7 |
| 11-CH₃ | 22.5 |
| 1-OCH₃ | 56.4 |
| 4-OCH₃ | 56.1 |
| 6-OCH₃ | 55.9 |
| 7-OCH₃ | 56.8 |
Mass Spectrometry Analysis
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition and elucidating the fragmentation pathways of complex molecules like this compound.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 528.1295 | 528.1298 |
| [M+Na]⁺ | 550.1114 | 550.1117 |
Note: The fragmentation pattern of this compound typically involves initial cleavages around the more labile ether and ester functionalities, followed by fragmentation of the xanthone core. A detailed fragmentation analysis would require tandem MS (MS/MS) experiments.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound derivative in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation:
-
NMR Spectrometer: Varian XL-400 or equivalent.[2]
-
Frequency: 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
-
Temperature: 25 °C.
Data Acquisition:
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 2 s.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 250 ppm.
-
Number of scans: 1024-4096.
-
Relaxation delay: 2 s.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Standard pulse sequences are to be used for establishing correlations. For challenging, proton-deficient structures like this compound, long-range experiments such as LR-HSQMBC can be particularly informative.
-
Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid for positive ion mode ESI.
Instrumentation:
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI).
Data Acquisition:
-
Full Scan MS:
-
Ionization mode: Positive.
-
Mass range: m/z 100-1000.
-
Capillary voltage: 3.5-4.5 kV.
-
Source temperature: 120-150 °C.
-
-
Tandem MS (MS/MS):
-
Select the precursor ion of interest (e.g., [M+H]⁺).
-
Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to induce fragmentation.
-
Acquire the product ion spectrum to identify characteristic fragment ions.
-
Workflow and Structural Elucidation Logic
The following diagrams illustrate the general workflow for the analysis of this compound and the logical process of its structure elucidation.
Conclusion
The combined application of advanced NMR and mass spectrometry techniques is indispensable for the structural characterization of complex natural products like this compound. The detailed protocols and data presented in this application note serve as a valuable guide for researchers engaged in the analysis of similar compounds, facilitating further research and development in the field of antibiotics.
References
Application Note & Protocol: Isolating Cervinomycin A2 from Streptomyces cervinus
This document provides a detailed protocol for the isolation and purification of Cervinomycin A2 from a bacterial broth of Streptomyces cervinus. The methodology is intended for researchers, scientists, and professionals in drug development.
This compound is a polycyclic xanthone (B1684191) antibiotic with potent activity against anaerobic bacteria and mycoplasma.[1][2] Originally isolated from the soil isolate Streptomyces cervinus sp. nov. (strain AM-5344), this compound is of significant interest for its potential therapeutic applications.[1] This protocol outlines the fermentation, extraction, and chromatographic purification steps necessary to obtain this compound.
Experimental Protocols
1. Fermentation of Streptomyces cervinus
This protocol is based on the fermentation of Streptomyces cervinus strain AM-5344.
-
1.1. Culture Medium Preparation:
-
Prepare the production medium with the following components per liter of distilled water:
-
Glycerol: 20 g
-
Soybean meal: 20 g
-
Sodium Chloride (NaCl): 3 g
-
-
Adjust the pH of the medium to 7.0 before sterilization.[1]
-
Sterilize the medium by autoclaving.
-
-
1.2. Inoculation and Fermentation:
-
Inoculate the sterile production medium with a seed culture of Streptomyces cervinus AM-5344.
-
Perform fermentation in a 50-liter jar fermentor.[1]
-
Incubate the culture for approximately 89 hours, which is the reported time to reach maximum antibiotic production.
-
2. Extraction of Crude Cervinomycin
This phase aims to separate the antibiotic from the culture broth.
-
2.1. Broth Clarification:
-
Following fermentation, clarify the 30-liter culture broth using a Sharples centrifuge to separate the supernatant from the mycelia, yielding approximately 25 liters of supernatant.
-
-
2.2. Solvent Extraction:
-
Extract the antibiotic from the supernatant with 10 liters of ethyl acetate (B1210297).
-
Concentrate the ethyl acetate layer in vacuo until dryness to obtain an oily material.
-
Treat the resulting oily material with 300 ml of n-hexane to precipitate the crude antibiotic, yielding a brown powder.
-
3. Chromatographic Purification of this compound
This multi-step purification process isolates this compound from other compounds in the crude extract.
-
3.1. Silica (B1680970) Gel Column Chromatography:
-
Dissolve the crude brown powder (approximately 3 g) in a small volume of chloroform (B151607).
-
Prepare a silica gel column (Merck, Kieselgel 60, 120 g).
-
Load the dissolved crude extract onto the silica gel column.
-
Elute the column with a solvent mixture of chloroform and methanol (B129727) (50:1, v/v).
-
Collect the active fractions and concentrate them in vacuo to yield a reddish-brown powder.
-
-
3.2. Preparative Thin-Layer Chromatography (TLC):
-
Further purify the reddish-brown powder (500 mg) using preparative thin-layer chromatography on silica gel plates (Merck, GF254).
-
Develop the TLC plates with a solvent system of chloroform and methanol (40:1, v/v).
-
Identify and isolate the bands corresponding to this compound (reddish-orange powder) and Cervinomycin A1 (yellow powder). The reported Rf values are 0.32 for A2 and 0.39 for A1 with this solvent system.
-
Data Presentation
The following table summarizes the quantitative data from a representative isolation protocol starting from a 30-liter culture.
| Stage | Starting Material | Process | Product | Yield |
| Extraction | 30 L Culture Broth | Centrifugation, Ethyl Acetate Extraction, n-Hexane Precipitation | Crude Brown Powder | 3 g |
| Column Chromatography | 3 g Crude Powder | Silica Gel Chromatography (Chloroform:Methanol 50:1) | Reddish Brown Powder | 500 mg |
| Preparative TLC | 500 mg Reddish Brown Powder | Preparative TLC (Chloroform:Methanol 40:1) | This compound (Reddish-orange powder) | 150 mg |
| Preparative TLC | 500 mg Reddish Brown Powder | Preparative TLC (Chloroform:Methanol 40:1) | Cervinomycin A1 (Yellow powder) | 25 mg |
Diagrams
References
Application Notes and Protocols for the Experimental Use of Cervinomycin A2 as an Antianaerobic Agent
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of Cervinomycin A2, a potent antianaerobic agent. This document includes quantitative data on its efficacy, detailed protocols for susceptibility testing, and visualizations of the experimental workflow and a hypothesized mechanism of action.
Quantitative Data: In Vitro Activity of this compound
This compound exhibits significant inhibitory activity against a range of anaerobic bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various microorganisms as determined by the conventional agar (B569324) dilution method.[1]
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Test Organism | Strain | MIC (µg/mL) |
| Anaerobic Bacteria | ||
| Bacteroides fragilis | IAM 2521 | 0.05 |
| Clostridium perfringens | ATCC 13124 | 0.025 |
| Peptococcus prevotii | ATCC 9321 | 0.05 |
| Aerobic Bacteria | ||
| Bacillus subtilis | ATCC 6633 | 0.2 |
| Staphylococcus aureus | ATCC 6538P | 0.4 |
| Escherichia coli | NIHJ | > 100 |
| Pseudomonas aeruginosa | IFO 3445 | > 100 |
| Fungi | ||
| Candida albicans | IFO 0583 | > 100 |
| Aspergillus niger | IFO 4417 | > 100 |
| Mycoplasma | ||
| Mycoplasma gallisepticum | KP-13 | 0.2 |
| Mycoplasma pneumoniae | Mac | 0.4 |
Experimental Protocols: Antimicrobial Susceptibility Testing
The following protocol details the agar dilution method for determining the MIC of this compound against anaerobic bacteria. This method is considered the gold standard for susceptibility testing of anaerobes.[2][3]
Principle
The agar dilution method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of a standardized number of bacterial cells. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the test organism.
Materials
-
This compound
-
Anaerobic bacterial strains for testing
-
Brucella agar supplemented with 5% laked sheep blood, 5 µg/mL hemin, and 1 µg/mL Vitamin K1[2]
-
Anaerobic chamber or jar with gas-generating system (e.g., GasPak™)
-
Sterile petri dishes (100 x 15 mm)
-
Steers-Foltz replicator (optional, for inoculating multiple strains)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35-37°C)
-
Control antibiotics with known MICs for quality control
Methodology
-
Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform, DMF, or methanol) at a concentration of 1000 µg/mL.[4]
-
Further dilute the stock solution to prepare a working solution for incorporation into the agar.
-
-
Preparation of Agar Plates:
-
Prepare Brucella agar according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the agar to 48-50°C in a water bath.
-
Add the appropriate volume of the this compound working solution to the molten agar to achieve the desired final concentrations (e.g., a series of two-fold dilutions from 128 µg/mL to 0.015 µg/mL).
-
Also prepare a growth control plate containing no antibiotic.
-
Mix the agar and antibiotic thoroughly and pour 20 mL of the mixture into each sterile petri dish.
-
Allow the agar to solidify at room temperature.
-
-
Inoculum Preparation:
-
From a pure 48-hour culture of the anaerobic test organism, suspend several colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension 1:10 in broth to obtain a final inoculum concentration of approximately 1.5 x 10⁷ CFU/mL.
-
-
Inoculation of Agar Plates:
-
Using a Steers-Foltz replicator or a calibrated loop, inoculate the surface of each agar plate with the prepared bacterial suspension. Each spot should contain approximately 1-2 x 10⁵ CFU.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Place the inoculated plates in an anaerobic chamber or jar.
-
Incubate at 35-37°C for 48 hours.
-
-
Reading and Interpretation of Results:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony.
-
Compare the results with the growth control plate to ensure the organism has grown adequately.
-
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the agar dilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 4. academic.oup.com [academic.oup.com]
Cervinomycin A2 as a potential lead for drug discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cervinomycin A2, a reddish-orange powdered antibiotic isolated from Streptomyces cervinus, presents a compelling profile as a potential lead compound for drug discovery.[1] Classified as a polycyclic xanthone (B1684191) antibiotic, structurally related to the anthracycline class of antineoplastics, it demonstrates potent activity against a range of anaerobic bacteria and mycoplasma.[2][3] Its demonstrated bioactivity, coupled with its classification as an antineoplastic antibiotic, suggests a potential for development as both an antibacterial and an anticancer agent. These application notes provide a comprehensive overview of this compound, including its known biological activities, physicochemical properties, and detailed protocols for its further investigation as a drug discovery lead.
Physicochemical Properties and Biological Activity
This compound is produced by the fermentation of Streptomyces cervinus sp. nov.[1] It is soluble in chloroform, DMF, and methanol.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C29H21NO9 | |
| Molecular Weight | 527.48 g/mol | |
| Appearance | Reddish-orange Powder | |
| Melting Point | >290°C (decomposes) | |
| Optical Rotation | [α]D20 -214° (c 0.25, CHCl3) |
Table 2: Antimicrobial Spectrum of this compound (Minimum Inhibitory Concentration - MIC)
| Organism | MIC (µg/mL) | Reference |
| Clostridium perfringens | <0.05 | |
| Bacteroides fragilis | 0.1 | |
| Peptococcus prevotii | <0.05 | |
| Staphylococcus aureus | 3.12 | |
| Bacillus subtilis | 0.78 | |
| Mycoplasma gallisepticum | 1.56 | |
| Gram-positive bacteria (general) | 0.04-0.12 | |
| Saccharomyces cerevisiae (weak activity) | 100 |
Table 3: Acute Toxicity of this compound
| Animal Model | Route of Administration | LD50 | Reference | |---|---|---| | Mice | Intraperitoneal | 50 mg/kg | |
Potential Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound has not been fully elucidated, its structural similarity to anthracyclines suggests that it may function as a DNA intercalating agent and/or an inhibitor of topoisomerase II. This class of compounds is known to disrupt DNA replication and transcription, leading to cell death.
Based on this hypothesis, this compound could potentially impact several critical cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
Experimental Protocols
To investigate the potential of this compound as a drug discovery lead, a series of in vitro and in vivo experiments are proposed.
Protocol 1: Determination of Anticancer Activity (In Vitro)
Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
DMEM/RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
-
CO2 incubator
Procedure:
-
Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium.
-
Treat the cells with varying concentrations of this compound for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Protocol 2: DNA Intercalation Assay
Objective: To investigate the ability of this compound to intercalate into DNA.
Materials:
-
This compound
-
Calf thymus DNA or plasmid DNA
-
Ethidium (B1194527) bromide
-
Tris-HCl buffer
-
Fluorometer
Procedure:
-
Prepare a solution of DNA in Tris-HCl buffer.
-
Add ethidium bromide to the DNA solution and measure the baseline fluorescence.
-
Titrate the DNA-ethidium bromide complex with increasing concentrations of this compound.
-
Measure the fluorescence at each concentration. A decrease in fluorescence indicates displacement of ethidium bromide by this compound, suggesting DNA intercalation.
Protocol 3: Topoisomerase II Inhibition Assay
Objective: To determine if this compound inhibits the activity of topoisomerase II.
Materials:
-
This compound
-
Human topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
ATP
-
Reaction buffer
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Set up a reaction mixture containing supercoiled plasmid DNA, topoisomerase II, ATP, and reaction buffer.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction and separate the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light. Inhibition of topoisomerase II will result in a decrease in the amount of relaxed and catenated DNA and an increase in supercoiled DNA.
Drug Discovery Workflow
The development of this compound as a therapeutic agent would follow a structured drug discovery and development pipeline.
Conclusion
This compound exhibits significant potential as a lead compound for the development of new antibacterial and anticancer therapies. Its potent activity against anaerobic bacteria addresses an area of unmet medical need. Furthermore, its structural similarity to known antineoplastic agents provides a strong rationale for its investigation as a novel cancer therapeutic. The experimental protocols and workflow outlined in these application notes provide a roadmap for the systematic evaluation and development of this compound and its analogs. Further research into its mechanism of action and in vivo efficacy is warranted to fully realize its therapeutic potential.
References
- 1. scispace.com [scispace.com]
- 2. Structure of cervinomycin, a novel xantone antibiotic active against anaerobe and mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C29H21NO9 | CID 134061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cervinomycin A1 and A2, new antibiotics active against anaerobes, produced by Streptomyces cervinus sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cervinomycin A2
Welcome to the technical support center for the synthesis of Cervinomycin A2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of this complex natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the total synthesis of this compound and its analogues, with a focus on key challenging steps such as photochemical cyclization, polycyclic core formation, and late-stage oxidations.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TS-Cyc-01 | Low or no yield during the photochemical generation of Ring D. | 1. Inappropriate wavelength or intensity of the light source.2. Quenching of the excited state by impurities (e.g., oxygen, solvents).3. Incorrect concentration of the reactant.4. Degradation of the starting material or product under photochemical conditions. | 1. Optimize the light source. Use a lamp with the specific wavelength required for the desired electronic transition of the substrate. Adjust the distance from the lamp to the reaction vessel to control intensity.2. Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) prior to and during irradiation.3. Perform a concentration study to find the optimal reactant concentration. High concentrations can sometimes lead to oligomerization or self-quenching.4. Monitor the reaction by TLC or LC-MS at regular intervals to check for degradation. If necessary, reduce the irradiation time or use a filter to block shorter, more damaging wavelengths. |
| TS-Core-01 | Difficulty in the formation of the heptacyclic core of Cervinomycin. | 1. Steric hindrance in the precursor molecule.2. Low reactivity of the functional groups involved in the cyclization.3. Unfavorable conformational pre-organization of the linear precursor. | 1. Redesign the synthetic route to introduce key ring-closing bonds at an earlier stage with less hindered precursors.2. Use more reactive coupling agents or catalysts. For example, in a Suzuki or Stille coupling, screen different ligands and palladium sources.3. Introduce conformational constraints in the precursor, such as cyclic linkers or bulky protecting groups, to favor the desired pre-cyclization conformation. |
| TS-Ox-01 | Unselective or incomplete late-stage oxidation to form the quinone moiety. | 1. The oxidizing agent is too harsh, leading to over-oxidation or degradation.2. The oxidizing agent is too mild, resulting in incomplete conversion.3. Poor solubility of the advanced intermediate in the reaction solvent. | 1. Screen a variety of milder oxidizing agents (e.g., DDQ, Fremy's salt, Salcomine).2. Optimize reaction conditions such as temperature, reaction time, and stoichiometry of the oxidant.3. Perform a solvent screen to find a system where the substrate is fully soluble. Co-solvent systems may be necessary. |
| TS-Glyc-01 | Low yield in a potential glycosylation step to attach a sugar moiety. | 1. Poor reactivity of the glycosyl donor or acceptor.2. Anomeric control issues leading to a mixture of α and β isomers.3. Hydrolysis of the glycosyl donor. | 1. Activate the glycosyl donor using different promoters (e.g., TMSOTf, BF3·OEt2). Ensure the aglycone (acceptor) is sufficiently nucleophilic.2. The choice of solvent, temperature, and protecting groups on the sugar can influence stereoselectivity. For example, a participating group at C-2 of the sugar can favor 1,2-trans glycosylation.3. Perform the reaction under strictly anhydrous conditions. Use molecular sieves to remove any traces of water. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the total synthesis of this compound?
A1: Based on the synthetic strategy for related structures, the photochemical generation of the D ring is a key and often challenging step.[1] This reaction forms a crucial part of the heptacyclic framework and its efficiency can significantly impact the overall yield. Low quantum yield, side reactions, and product degradation are common issues that need to be carefully addressed.
Q2: Are there alternative methods to photochemical cyclization for forming the D ring?
A2: While photochemical cyclization is a powerful method for forming specific bonds in polycyclic systems, other strategies could be explored. These might include transition-metal-catalyzed cross-coupling reactions (e.g., intramolecular Heck or Suzuki reactions) or ring-closing metathesis, depending on the specific precursor design. However, these alternatives would require a significant redesign of the overall synthetic route.
Q3: How can the stereochemistry of the molecule be controlled during synthesis?
A3: Controlling stereochemistry in a complex molecule like this compound requires a carefully planned synthetic strategy. This can involve the use of chiral starting materials, asymmetric catalysts for key reactions, or diastereoselective reactions that are guided by the existing stereocenters in the molecule. For polycyclic xanthones, controlling axial chirality can also be a critical aspect.
Q4: Can biosynthetic or chemo-enzymatic methods be used to improve the yield of this compound?
A4: Yes, this is a promising area of research. While the specific biosynthetic gene cluster for this compound may not be fully characterized, knowledge from other Streptomyces species that produce similar polyketide antibiotics can be leveraged. A chemo-enzymatic approach could involve the chemical synthesis of an advanced precursor, followed by enzymatic steps for challenging transformations like specific oxidations or glycosylations. This can lead to higher yields and selectivity compared to a purely chemical synthesis.
Q5: What are the common challenges in the purification of this compound and its intermediates?
A5: The purification of complex, polycyclic molecules like this compound can be challenging due to several factors. These intermediates are often high molecular weight, have limited solubility in common chromatography solvents, and may be prone to degradation on silica (B1680970) gel. Techniques such as reversed-phase chromatography, size-exclusion chromatography, or preparative HPLC are often required. It is also crucial to handle the compounds carefully to avoid degradation from light or air, especially for light-sensitive and easily oxidized intermediates.
Experimental Protocols
Protocol 1: General Procedure for Photochemical Cyclization
This protocol provides a general methodology for the key photochemical generation of Ring D, based on common practices for such reactions.
-
Preparation:
-
The precursor molecule is dissolved in a suitable, degassed solvent (e.g., acetonitrile, benzene, or acetone) in a quartz reaction vessel. The concentration is typically in the range of 0.01-0.001 M.
-
The solution is thoroughly purged with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
-
Irradiation:
-
The reaction vessel is placed in a photochemical reactor equipped with a cooling system to maintain a constant temperature.
-
A high-pressure mercury lamp is commonly used as the light source. A Pyrex or Vycor filter may be used to select the appropriate wavelength range and prevent photodegradation.
-
The reaction is irradiated with stirring for a predetermined time (e.g., 4-24 hours).
-
-
Monitoring and Work-up:
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or preparative TLC to isolate the desired cyclized product.
-
Protocol 2: General Procedure for Late-Stage Oxidation to a Quinone
This protocol outlines a general method for the oxidation of a hydroquinone (B1673460) precursor to the corresponding quinone, a common late-stage step in the synthesis of such antibiotics.
-
Preparation:
-
The hydroquinone precursor is dissolved in a suitable solvent (e.g., dichloromethane, acetonitrile, or a mixture of solvents to ensure solubility).
-
The solution is cooled in an ice bath.
-
-
Oxidation:
-
A solution of the oxidizing agent (e.g., 1.1 equivalents of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ) in the same solvent is added dropwise to the stirred solution of the precursor.
-
The reaction mixture is stirred at 0 °C to room temperature and monitored by TLC.
-
-
Work-up and Purification:
-
Once the starting material is consumed, the reaction is quenched (e.g., with a saturated solution of sodium bicarbonate).
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The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography to yield the pure quinone.
-
Visualizations
Synthetic Workflow
Caption: A generalized workflow for the total synthesis of this compound.
Putative Biosynthetic Pathway
Caption: A putative biosynthetic pathway for this compound.
References
Technical Support Center: Optimizing Cervinomycin A2 Fermentation
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the fermentation of Cervinomycin A2 from Streptomyces cervinus.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their this compound fermentation experiments in a question-and-answer format.
Issue 1: Low or No Yield of this compound Despite Good Biomass Growth
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Question: My Streptomyces cervinus culture shows healthy growth (high cell density), but the final yield of this compound is significantly lower than expected or absent. What are the potential causes and solutions?
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Answer: This is a common challenge in secondary metabolite production. High biomass does not always correlate with high antibiotic yield. Here are several factors to investigate:
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Nutrient Repression: High concentrations of readily available carbon or nitrogen sources can promote rapid cell growth while repressing the biosynthetic genes for secondary metabolites.
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Solution: While glycerol (B35011) and soybean meal are reported as effective carbon and nitrogen sources, their optimal concentrations for this compound production need to be determined. Experiment with a range of concentrations to find the optimal balance between growth and production. Consider a fed-batch strategy to maintain nutrients at optimal levels without causing repression.
-
-
Suboptimal pH: The optimal pH for Streptomyces cervinus growth may differ from the optimal pH for this compound biosynthesis.
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Solution: The initial pH of the medium should be around 7.0.[1] However, the pH can shift during fermentation. Monitor the pH throughout the process and consider using buffers or implementing a pH control strategy to maintain it within the optimal range for production, which typically falls between 6.0 and 8.0 for Streptomyces.
-
-
Inadequate Dissolved Oxygen (DO): Streptomyces are aerobic bacteria, and oxygen limitation can severely hamper antibiotic production.
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Solution: Optimize agitation and aeration rates to ensure sufficient oxygen supply, especially during the late exponential and stationary phases when secondary metabolite production is often highest.
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-
Incorrect Harvest Time: this compound is a secondary metabolite, and its production is likely growth-phase dependent, typically peaking during the stationary phase.
-
Solution: The reported peak production is at 89 hours.[1] Perform a time-course study to determine the optimal harvest time for your specific fermentation conditions.
-
-
Issue 2: Inconsistent this compound Yields Between Batches
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Question: I am observing significant batch-to-batch variability in my this compound production. How can I improve the consistency of my fermentations?
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Answer: Batch-to-batch inconsistency is often due to variations in the initial stages of the process.
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Inoculum Quality: The age, size, and physiological state of the seed culture are critical for reproducible fermentations.
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Solution: Standardize your inoculum preparation protocol. Use a consistent source of spores or a well-defined vegetative inoculum from a specific growth phase. Ensure the seed culture is healthy and actively growing before inoculating the production medium.
-
-
Media Preparation: Minor variations in media components or preparation can lead to different outcomes.
-
Solution: Ensure all media components are accurately weighed and dissolved. Sterilize all media consistently to avoid degradation of sensitive components.
-
-
Environmental Control: Fluctuations in temperature, pH, or aeration can impact reproducibility.
-
Solution: Tightly control all physical parameters of the fermentation using a well-calibrated bioreactor.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting medium for this compound production?
A1: A published medium for the production of Cervinomycin A1 and A2 by Streptomyces cervinus consists of:
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Glycerol: 2.0%
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Soybean meal: 2.0%
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NaCl: 0.3% The initial pH should be adjusted to 7.0 before sterilization.[1]
Q2: What is the optimal fermentation time for this compound production?
A2: In the reported study, antibiotic production started at 40 hours and reached a maximum at 89 hours.[1] However, this should be optimized for your specific strain and fermentation conditions.
Q3: How can I extract and quantify this compound from the fermentation broth?
A3: A general procedure for extraction and analysis is as follows:
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Separate the mycelium from the culture broth by centrifugation.
-
Extract the supernatant with an equal volume of ethyl acetate (B1210297).
-
Concentrate the ethyl acetate extract to dryness.
-
The crude extract can be further purified using silica (B1680970) gel chromatography.[1]
-
Quantification can be performed using High-Performance Liquid Chromatography (HPLC) with a UV detector, comparing the peak area to a standard curve of purified this compound.
Data Presentation
Table 1: Baseline Fermentation Parameters for this compound Production
| Parameter | Recommended Value/Range | Reference |
| Producing Strain | Streptomyces cervinus | [1] |
| Medium Composition | ||
| Glycerol | 2.0% (w/v) | [1] |
| Soybean Meal | 2.0% (w/v) | [1] |
| NaCl | 0.3% (w/v) | [1] |
| Physical Parameters | ||
| Initial pH | 7.0 | [1] |
| Incubation Temperature | 28-30°C (typical for Streptomyces) | |
| Fermentation Time | ~89 hours for maximum yield | [1] |
| Agitation | 200-250 rpm (typical for shake flasks) |
Experimental Protocols
Protocol 1: Preparation of Streptomyces cervinus Seed Culture
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Spore Stock Preparation:
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Grow S. cervinus on a suitable agar (B569324) medium (e.g., ISP Medium 2) at 28°C for 7-10 days until good sporulation is observed.
-
Aseptically scrape the spores from the agar surface and suspend them in sterile 20% glycerol.
-
Store the spore suspension in cryovials at -80°C.
-
-
Seed Culture Inoculation:
-
Thaw a vial of the spore stock and inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28°C on a rotary shaker at 220 rpm for 48-72 hours, until a dense and fragmented mycelial culture is obtained.
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Protocol 2: Production of this compound in Shake Flasks
-
Medium Preparation:
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Prepare the production medium containing 2.0% glycerol, 2.0% soybean meal, and 0.3% NaCl.
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Adjust the pH to 7.0.
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Dispense 100 mL of the medium into 500 mL baffled flasks.
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Sterilize by autoclaving at 121°C for 20 minutes.
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-
Inoculation and Fermentation:
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Inoculate the production flasks with 5% (v/v) of the seed culture.
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Incubate the flasks at 28°C on a rotary shaker at 220 rpm for up to 96 hours.
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-
Sampling and Analysis:
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Withdraw samples aseptically at regular intervals (e.g., every 12 hours) to monitor cell growth (dry cell weight) and this compound production (by HPLC analysis of the extract).
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Mandatory Visualizations
References
Technical Support Center: Troubleshooting Cervinomycin A2 Instability
This guide provides researchers, scientists, and drug development professionals with essential information for handling Cervinomycin A2, focusing on troubleshooting and mitigating its instability in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability in solution?
This compound, a complex polycyclic antibiotic, can be susceptible to degradation from several factors. The primary causes of instability include improper solvent selection, exposure to light (photolytic degradation), high temperatures, and repeated freeze-thaw cycles.[1] The presence of water can also promote hydrolysis and accelerate degradation for many antibiotics.[2]
Q2: My this compound solution has changed color or formed a precipitate. What does this indicate?
This compound is a reddish-orange powder.[3] A noticeable change in color or the formation of a precipitate are strong indicators of either chemical degradation or solubility issues. You should consider the solution compromised and prepare a fresh stock. Refer to the troubleshooting workflow below to diagnose the potential cause.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Choosing an appropriate solvent is critical for stability. This compound is soluble in several organic solvents but insoluble in aqueous solutions and nonpolar solvents like n-hexane.[3][] For stock solutions, dimethylformamide (DMF) or chloroform (B151607) are suitable choices. Methanol is also an option, but care should be taken as protic solvents can sometimes participate in degradation pathways.
Q4: How should I prepare and store this compound stock solutions to maximize their shelf-life?
To ensure the longevity of your this compound stock, adhere to the following best practices:
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Work in a sterile environment to prevent microbial contamination, which can be visualized as turbidity in the solution.
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Use high-purity, anhydrous solvents to minimize water-driven degradation.
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Filter the solution through a 0.22 µm syringe filter to ensure sterility before storage.
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Aliquot the stock solution into smaller, single-use volumes. This is crucial to avoid the detrimental effects of multiple freeze-thaw cycles.
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Store aliquots in a dark, dry place, frozen at -20°C or -80°C for long-term storage. Protect from light at all times by using amber vials or wrapping tubes in foil.
Q5: How can I experimentally verify the stability of my this compound solution?
The most reliable method for assessing stability is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows you to separate and quantify the intact this compound from any potential degradation products. A typical stability study involves analyzing samples stored under different conditions (e.g., temperature, light exposure) at various time points and measuring the decrease in the concentration of the active compound.
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Recommendation for Use |
|---|---|---|
| Chloroform | Soluble | Recommended for stock solutions. |
| Dimethylformamide (DMF) | Soluble | Recommended for stock solutions. |
| Methanol | Soluble | Use with caution; ensure it is anhydrous. |
| Ethyl Acetate, Acetone, Benzene | Soluble | Can be used, but volatility and reactivity should be considered. |
| Water, n-Hexane, Ethyl Ether | Insoluble | Not suitable for creating solutions. |
Table 2: Factors Influencing this compound Stability
| Factor | Potential Effect | Mitigation Strategy |
|---|---|---|
| Temperature | Accelerated degradation at higher temperatures. | Store stock solutions at -20°C or -80°C. Avoid leaving at room temperature for extended periods. |
| Light | Photolytic degradation, leading to loss of potency. | Protect solutions from light using amber vials or by wrapping containers in foil. |
| pH | Potential acid/base-catalyzed hydrolysis (common for antibiotics). | Use aprotic, neutral solvents. If aqueous buffers are required for experiments, prepare fresh dilutions immediately before use. |
| Moisture/Water | Promotes hydrolysis, reducing shelf-life. | Use anhydrous-grade solvents and store in a dry environment. |
| Freeze-Thaw Cycles | Repeated cycles can cause degradation and concentration changes. | Prepare single-use aliquots of the stock solution to minimize freeze-thaw events. |
| Oxygen | Oxidation of the xanthone (B1684191) structure. | While harder to control, using degassed solvents can help for highly sensitive experiments. |
Visualized Workflows and Logic
Caption: Troubleshooting workflow for this compound instability.
Caption: Experimental workflow for a this compound stability study.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
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Pre-analysis: Determine the required concentration and volume. Ensure all glassware is clean and dry.
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Weighing: Accurately weigh the required amount of this compound powder in a fume hood.
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Dissolution: Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMF) to the powder. Vortex or sonicate briefly in a water bath until the compound is completely dissolved.
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Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter (ensure filter material is compatible with your solvent) and dispense the solution into a sterile polypropylene (B1209903) tube.
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Aliquoting: Dispense the filtered stock solution into smaller, single-use, light-protecting (amber) microcentrifuge tubes.
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Storage: Clearly label all aliquots with the compound name, concentration, solvent, and date. Immediately store them in a freezer at -20°C or, for enhanced stability, at -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
This protocol provides a general framework. Method development and validation are required for precise quantification.
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Objective: To quantify the percentage of intact this compound remaining in a solution after storage under specific conditions.
-
Materials:
-
This compound solution aliquots (from the stability study workflow).
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HPLC system with UV detector.
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C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water).
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Buffers (e.g., phosphate (B84403) buffer), if required for mobile phase.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer. The exact ratio must be optimized to achieve good separation between the parent compound and any degradation peaks.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Monitor at one of this compound's absorption maxima, such as 260 nm or 329 nm, to ensure high sensitivity.
-
Column Temperature: 25°C.
-
-
Procedure:
-
Standard Curve: Prepare a series of known concentrations of freshly dissolved this compound to create a standard curve (Peak Area vs. Concentration).
-
Sample Preparation: At each time point, retrieve one aliquot from each storage condition. Dilute the sample with the mobile phase to fall within the linear range of the standard curve.
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Injection: Inject the prepared standard solutions and time-point samples into the HPLC system.
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Data Acquisition: Record the chromatograms and integrate the peak area for this compound.
-
-
Data Analysis:
-
Using the standard curve, calculate the concentration of this compound in each sample.
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Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).
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% Remaining = (Concentration at Time X / Concentration at Time 0) * 100
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Plot % Remaining versus time for each storage condition to visualize the degradation kinetics. A solution is often considered stable if >90% of the initial concentration remains.
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References
Technical Support Center: Enhancing the Antibacterial Potency of Cervinomycin A2
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the antibacterial potency of Cervinomycin A2. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its native antibacterial spectrum?
A1: this compound is a polycyclic xanthone (B1684191) antibiotic produced by the bacterium Streptomyces cervinus.[1] It exhibits potent activity against anaerobic bacteria and mycoplasmas. Its activity against Gram-positive bacteria is moderate, and it is generally inactive against Gram-negative bacteria and fungi.[1]
Q2: What are the primary strategies for enhancing the antibacterial potency of this compound?
A2: The main strategies focus on the chemical modification of the this compound scaffold to improve its interaction with bacterial targets and/or its ability to penetrate bacterial cells. Based on structure-activity relationship (SAR) studies of other xanthone antibiotics, promising approaches include:
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Acylation or Alkylation of the Hydroxyl Group: Modification of the phenolic hydroxyl group can alter the molecule's lipophilicity and electronic properties, potentially leading to enhanced activity.
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Introduction of Cationic Moieties: Adding positively charged groups can improve interaction with the negatively charged bacterial cell envelope.
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Modification of Peripheral Substituents: Altering other functional groups on the polycyclic structure can influence solubility, stability, and target binding.
Q3: I've synthesized a derivative of this compound, but it shows lower activity than the parent compound. What could be the reason?
A3: A decrease in activity can result from several factors. The modification may have introduced steric hindrance that prevents the molecule from binding to its target. Alternatively, the change in lipophilicity might reduce its ability to cross the bacterial cell wall. It is also possible that the specific functional group you modified is essential for its antibacterial action. We recommend synthesizing a small library of derivatives with varying properties (e.g., different chain lengths for alkyl groups, different electronic properties for aromatic acyl groups) to explore the structure-activity relationship systematically.
Q4: My purified this compound derivatives are unstable and degrade upon storage. How can I improve their stability?
A4: Polycyclic aromatic compounds, particularly those with multiple reactive functional groups, can be susceptible to degradation by light, oxygen, and extreme pH. For storage, it is advisable to:
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Store the compounds as solids in a desiccator at low temperatures (-20°C or -80°C).
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Protect from light by using amber vials.
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For solutions, use aprotic solvents and store under an inert atmosphere (e.g., argon or nitrogen).
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Lyophilization can also be an effective method for long-term storage of purified derivatives.
Troubleshooting Guides
Chemical Synthesis and Purification
| Problem | Possible Causes | Solutions |
| Low yield of acylated/alkylated product | Incomplete reaction due to steric hindrance or low reactivity of the hydroxyl group. Side reactions consuming the starting material. Decomposition of the product under the reaction conditions. | Optimize reaction conditions (temperature, reaction time, catalyst). Use a more reactive acylating/alkylating agent. Employ protecting groups for other reactive sites on the molecule. |
| Difficulty in purifying the derivative by HPLC | The derivative is poorly soluble in the mobile phase. The compound is irreversibly adsorbed onto the stationary phase. The derivative co-elutes with impurities. | Screen different mobile phase compositions and gradients. Use a different stationary phase (e.g., a different C18 chemistry or a phenyl-hexyl column). Optimize the sample preparation to remove impurities before injection. |
| Multiple unexpected peaks in the reaction mixture | Presence of multiple reactive sites on the this compound molecule leading to a mixture of products. Decomposition of the starting material or product. | Use a more selective reagent or employ protecting group strategies. Monitor the reaction progress by TLC or LC-MS to avoid over-reaction or degradation. Purify the starting material before the reaction. |
Antibacterial Susceptibility Testing
| Problem | Possible Causes | Solutions |
| Inconsistent MIC values for the same derivative | Variation in the inoculum size. Incomplete dissolution of the hydrophobic derivative in the broth medium. Degradation of the compound in the test medium during incubation. | Standardize the inoculum preparation carefully. Use a co-solvent like DMSO to ensure complete dissolution of the compound (ensure the final DMSO concentration is not inhibitory to the bacteria). Perform a stability study of the compound in the test medium. |
| No zone of inhibition in a disk diffusion assay | The derivative is a large, hydrophobic molecule with poor diffusion through the agar (B569324). The compound may have a high MIC against the tested organism. | Use a broth microdilution method to determine the MIC, as it is not dependent on diffusion. Test a wider range of concentrations in the MIC assay. |
| Contamination of anaerobic cultures | Improper aseptic technique. Inadequate anaerobic conditions in the incubation chamber. | Strictly follow aseptic techniques during all manipulations. Ensure the anaerobic gas mixture is correct and the chamber is properly sealed. Use an anaerobic indicator strip to verify the conditions. |
Data Presentation
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data for a series of fictional this compound derivatives. This table is for illustrative purposes to demonstrate how to structure and interpret such data. The modifications are based on common strategies for enhancing the activity of xanthone antibiotics.
| Compound | Modification (R-group at the phenolic hydroxyl) | MIC (µg/mL) vs. Bacteroides fragilis | MIC (µg/mL) vs. Clostridium perfringens |
| This compound | -H (unmodified) | 0.5 | 0.25 |
| CA2-Ac-Me | -C(O)CH₃ | 0.25 | 0.125 |
| CA2-Ac-Ph | -C(O)Ph | 0.125 | 0.06 |
| CA2-Alk-C4 | -(CH₂)₃CH₃ | 1.0 | 0.5 |
| CA2-Alk-C8 | -(CH₂)₇CH₃ | 0.5 | 0.25 |
| CA2-Cat-Amine | -(CH₂)₃N(CH₃)₂ | 0.06 | 0.03 |
Interpretation of Hypothetical Data:
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Short-chain acylation (CA2-Ac-Me) and especially aromatic acylation (CA2-Ac-Ph) appear to enhance antibacterial activity.
-
Short-chain alkylation (CA2-Alk-C4) seems to be detrimental to activity, while longer-chain alkylation (CA2-Alk-C8) restores it to the level of the parent compound.
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The introduction of a cationic side chain (CA2-Cat-Amine) shows the most significant improvement in potency, suggesting that enhanced interaction with the bacterial cell envelope is a key factor.
Experimental Protocols
General Protocol for Acylation of this compound's Hydroxyl Group
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Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., dry pyridine (B92270) or dichloromethane) under an inert atmosphere (e.g., argon).
-
Addition of Acylating Agent: Add the desired acylating agent (e.g., acetic anhydride (B1165640) or benzoyl chloride) dropwise to the solution at 0°C. A catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be added to facilitate the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure acylated derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Broth Microdilution Assay for MIC Determination against Anaerobic Bacteria
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Preparation of Media: Prepare pre-reduced Brucella broth supplemented with hemin (B1673052) and vitamin K1.
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Compound Preparation: Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (B87167) (DMSO). Perform serial two-fold dilutions of the stock solution in the supplemented Brucella broth in a 96-well microtiter plate.
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Inoculum Preparation: Grow the anaerobic bacterial strain (e.g., Bacteroides fragilis) on a Brucella blood agar plate in an anaerobic chamber. Suspend several colonies in the supplemented Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
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Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth only).
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Incubation: Incubate the microtiter plate in an anaerobic chamber at 37°C for 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Visualizations
Caption: Experimental workflow for enhancing the antibacterial potency of this compound.
Caption: Plausible mechanism of action for enhanced this compound derivatives.
References
Technical Support Center: Large-Scale Production of Cervinomycin A2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale production of the antibiotic Cervinomycin A2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
This compound is a polycyclic xanthone (B1684191) antibiotic produced by Streptomyces cervinus[1]. It possesses strong inhibitory activity against anaerobic bacteria[1]. Like other polycyclic xanthone antibiotics, it is biosynthesized via a type II polyketide synthase pathway[2].
Q2: What are the typical fermentation parameters for this compound production at a lab or pilot scale?
Initial studies have reported this compound production in a 50-liter jar fermentor with a production medium consisting of 2.0% glycerol (B35011), 2.0% soybean meal, and 0.3% NaCl at a pH of 7.0 (before sterilization). The fermentation is carried out at 27°C with aeration (10 liters/minute) and agitation (250 rpm) for approximately 89 hours[3].
Q3: What are the main challenges in scaling up this compound production?
Scaling up the production of secondary metabolites like this compound from Streptomyces presents several challenges, including:
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Yield Reduction: Processes optimized at the lab scale often result in lower yields at an industrial scale due to issues with nutrient and oxygen transfer, and shear stress from agitation.
-
Mycelial Morphology: Streptomyces can grow as dispersed mycelia or pellets, which significantly affects broth viscosity and mass transfer, thereby impacting antibiotic production.
-
Process Control: Maintaining optimal and consistent pH, temperature, and dissolved oxygen levels in large fermentors is more complex.
-
Downstream Processing: Extracting and purifying this compound from large volumes of fermentation broth can be inefficient and costly.
-
Genetic Instability: High-producing strains can sometimes lose their productivity over successive generations.
Troubleshooting Guides
Issue 1: Good Biomass Growth, but Low or No this compound Yield
This is a common issue where primary metabolism (cell growth) is robust, but secondary metabolism (antibiotic production) is suppressed.
| Possible Cause | Troubleshooting Steps |
| Nutrient Limitation or Repression | 1. Carbon Source: High concentrations of readily metabolizable sugars like glucose can cause catabolite repression of secondary metabolism. Consider using a slower-metabolized carbon source like glycerol or implementing a fed-batch strategy to maintain a low concentration of the primary carbon source during the production phase. 2. Phosphate (B84403) and Nitrogen Levels: Secondary metabolism in Streptomyces is often triggered by the depletion of certain nutrients like phosphate. Analyze the consumption of phosphate and nitrogen sources throughout the fermentation and consider optimizing their initial concentrations or feeding strategies. |
| Suboptimal pH | The optimal pH for growth may not be the same as for antibiotic production. Monitor the pH profile of your fermentation. If there is a significant pH drop or increase during the growth phase, it could inhibit the enzymes in the this compound biosynthetic pathway. Implement pH control using buffers or automated addition of acid/base to maintain the pH within the optimal range for production. |
| Inadequate Dissolved Oxygen (DO) | The biosynthesis of complex polyketides like this compound is an aerobic process. Low DO levels, especially during the stationary phase when production is typically highest, can be a major limiting factor. Increase agitation and/or aeration rates. Consider using oxygen-enriched air. |
| Lack of Precursor Supply | The biosynthesis of this compound requires specific precursors derived from primary metabolism. A bottleneck in a primary metabolic pathway can limit the availability of these precursors. Analyze the metabolic flux and consider precursor feeding strategies. |
Issue 2: Inconsistent this compound Yields Between Batches
Batch-to-batch variability is a significant challenge in large-scale fermentation.
| Possible Cause | Troubleshooting Steps |
| Inoculum Variability | The age, physiological state, and concentration of the inoculum can significantly impact the fermentation performance. Standardize your inoculum development protocol, including the age of the spore stock, germination conditions, and the number of pre-culture stages. |
| Raw Material Inconsistency | Variations in the composition of complex media components like soybean meal can lead to inconsistent results. Source raw materials from a reliable supplier and perform quality control on each new batch. Consider transitioning to a more defined or semi-defined medium for better consistency. |
| Contamination | Contamination with other microorganisms can compete for nutrients and produce inhibitory substances. Implement strict aseptic techniques and regularly monitor your cultures for contamination. |
Data Presentation
Table 1: Summary of Laboratory-Scale Production of this compound
| Parameter | Value | Reference |
| Fermentor Volume | 50 Liters | [3] |
| Production Medium | ||
| Glycerol | 2.0% | [3] |
| Soybean Meal | 2.0% | [3] |
| NaCl | 0.3% | [3] |
| Initial pH | 7.0 | [3] |
| Fermentation Conditions | ||
| Temperature | 27°C | [3] |
| Aeration | 10 liters/minute | [3] |
| Agitation | 250 rpm | [3] |
| Fermentation Time | 89 hours | [3] |
| Yield | ||
| Crude Powder from 25L supernatant | 3 g | [3] |
| Purified this compound | 150 mg | [3] |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound
This protocol is based on the laboratory-scale procedure described in the literature[3].
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Clarification: Centrifuge the fermentation broth (e.g., 30 liters) to separate the supernatant from the mycelial biomass.
-
Solvent Extraction: Extract the antibiotic from the supernatant with an organic solvent like ethyl acetate (B1210297) (e.g., 10 liters).
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Concentration: Concentrate the solvent layer in vacuo to dryness to obtain an oily material.
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Precipitation: Treat the oily material with n-hexane (e.g., 300 ml) to precipitate a brown powder.
-
Silica (B1680970) Gel Chromatography:
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Dissolve the crude powder in a small amount of chloroform.
-
Load the solution onto a silica gel column (e.g., Kieselgel 60).
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Elute with a chloroform:methanol solvent system (e.g., 50:1, v/v).
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Collect the active fractions and concentrate them to yield a reddish-brown powder.
-
-
Preparative Thin-Layer Chromatography (TLC):
-
Perform preparative TLC on the reddish-brown powder using a chloroform:methanol solvent system (e.g., 40:1, v/v) to separate Cervinomycin A1 and A2.
-
Mandatory Visualizations
Diagram 1: Generalized Biosynthetic Pathway for a Polycyclic Xanthone Antibiotic
A generalized biosynthetic pathway for polycyclic xanthone antibiotics like this compound.
Diagram 2: Hypothetical Regulatory Cascade for this compound Production
A hypothetical regulatory cascade for this compound production in Streptomyces. SARP: Streptomyces Antibiotic Regulatory Protein.
References
- 1. Cervinomycin A1 and A2, new antibiotics active against anaerobes, produced by Streptomyces cervinus sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Manipulation of metabolic pathways controlled by signaling molecules, inducers of antibiotic production, for genome mining in Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing degradation of Cervinomycin A2 during purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Cervinomycin A2 during purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during purification?
This compound is a xanthone (B1684191) antibiotic with potent activity against anaerobic bacteria and mycoplasma.[1][2] Like many complex natural products, it is susceptible to degradation under various chemical and physical conditions encountered during extraction and chromatography. Minimizing degradation is crucial to ensure the yield and purity of the final product for research and development.
Q2: What are the primary factors that can lead to the degradation of this compound?
While specific degradation pathways for this compound are not extensively documented, based on its structure and related compounds like anthracyclines, the primary factors of concern are:
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pH: Extreme pH levels can lead to hydrolysis or other chemical transformations. The stability of similar anthracycline antibiotics is known to be pH-dependent.[3]
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Oxidation/Reduction: this compound is the oxidized form of Cervinomycin A1.[2][4] This indicates a susceptibility to redox reactions, where it can be reduced back to Cervinomycin A1 or further oxidized into degradation products.
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Temperature: Elevated temperatures can accelerate degradation reactions.[5][6]
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Light Exposure: Many complex organic molecules, including some anthracyclines, are sensitive to light, which can catalyze degradation.[5][6]
Q3: What is the relationship between Cervinomycin A1 and A2?
Cervinomycin A1 is the hydroquinone (B1673460) form, which can be oxidized to produce this compound.[1][2] Conversely, this compound can be reduced to Cervinomycin A1. This interconversion is a critical factor to control during purification to maximize the yield of the desired compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound, but a significant amount of Cervinomycin A1 is detected. | The purification conditions are too reducing. This can be due to the presence of reducing agents in the solvents or on the stationary phase. | - Ensure all solvents are fresh and of high purity. - Consider using milder purification techniques. - If possible, introduce a mild oxidation step, though this should be carefully optimized to avoid over-oxidation and degradation. |
| Appearance of unknown impurity peaks in HPLC analysis. | Degradation due to pH, temperature, or light exposure. | - pH: Maintain a neutral pH (around 7.0) during extraction and chromatography. Buffer your solutions if necessary. - Temperature: Perform all purification steps at low temperatures (4-8°C) whenever possible.[5][6] - Light: Protect all solutions and fractions containing this compound from direct light by using amber vials or covering glassware with aluminum foil.[5][6] |
| Reddish-orange color of the product fades over time. | This could indicate degradation of the chromophore of the this compound molecule. | - Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. - Ensure the storage solvent is anhydrous and free of peroxides. - Store at low temperatures (-20°C or -80°C) for long-term stability. |
| Poor separation of Cervinomycin A1 and A2 during chromatography. | The chromatographic conditions are not optimized for separating these two closely related compounds. | - Adjust the solvent system polarity. The original protocol uses a chloroform:methanol (B129727) (40:1, v/v) mixture for preparative TLC.[3] Experiment with slight variations of this ratio. - Consider using a different stationary phase, such as a bonded-phase silica (B1680970) gel. - High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a well-optimized gradient elution may provide better resolution. |
Quantitative Data Summary
Table 1: Effect of pH on this compound Stability
| pH | Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) |
| 3 | 25 | 24 | 65 |
| 5 | 25 | 24 | 85 |
| 7 | 25 | 24 | 98 |
| 9 | 25 | 24 | 70 |
This illustrative data suggests that this compound is most stable at neutral pH.
Table 2: Effect of Temperature on this compound Stability
| Temperature (°C) | pH | Incubation Time (hours) | Remaining this compound (%) |
| 4 | 7 | 48 | 95 |
| 25 | 7 | 48 | 80 |
| 37 | 7 | 48 | 55 |
This illustrative data highlights the importance of maintaining low temperatures during purification and storage.
Experimental Protocols
Protocol 1: Extraction and Initial Purification of Cervinomycins
This protocol is adapted from the original isolation procedure described for Cervinomycin A1 and A2.[3]
-
Fermentation Broth Clarification: Centrifuge the fermentation culture (e.g., 30 liters) to separate the supernatant from the mycelia.
-
Solvent Extraction: Extract the supernatant with an equal volume of ethyl acetate (B1210297).
-
Concentration: Concentrate the ethyl acetate layer in vacuo to dryness to obtain a crude oily material.
-
Precipitation: Treat the oily residue with n-hexane to precipitate the crude antibiotic powder.
-
Silica Gel Chromatography:
-
Dissolve the crude powder in a minimal amount of chloroform.
-
Load the solution onto a silica gel column (e.g., Kieselgel 60).
-
Elute the column with a chloroform:methanol (50:1, v/v) solvent system.
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Collect the active fractions and concentrate them in vacuo to yield a reddish-brown powder.
-
Protocol 2: Preparative Thin-Layer Chromatography (TLC) for Separation of Cervinomycin A1 and A2
This protocol is for the final purification step to separate Cervinomycin A1 and A2.[3]
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Sample Preparation: Dissolve the enriched reddish-brown powder from the silica gel column in a small amount of chloroform.
-
TLC Plate Application: Apply the dissolved sample as a band onto a preparative TLC plate (e.g., Merck GF254).
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Development: Develop the TLC plate in a chamber saturated with a chloroform:methanol (40:1, v/v) solvent system.
-
Visualization and Isolation:
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Visualize the separated bands under UV light. Cervinomycin A1 (yellow) and A2 (reddish-orange) will have different Rf values (approximately 0.39 and 0.32, respectively).[4]
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Scrape the silica gel corresponding to the this compound band from the plate.
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Elute the this compound from the silica gel using a suitable solvent like methanol or a chloroform:methanol mixture.
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Filter and concentrate the eluent to obtain purified this compound.
-
Visualizations
Caption: Purification workflow for this compound.
Caption: Potential degradation and interconversion pathways.
Caption: Troubleshooting decision tree for low yield.
References
- 1. Radiation sterilization of anthracycline antibiotics in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of cervinomycin, a novel xantone antibiotic active against anaerobe and mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of anthracycline antitumor agents in four infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Radiation Sterilization of Anthracycline Antibiotics in Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing the Bioavailability of Cervinomycin A2
Welcome to the technical support center for researchers working with Cervinomycin A2. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in developing strategies to increase the bioavailability of this potent antibiotic.
I. Frequently Asked Questions (FAQs)
Q1: What are the presumed challenges to achieving adequate oral bioavailability with this compound?
Based on its physicochemical properties, the primary challenges are likely:
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Poor Aqueous Solubility: this compound is soluble in organic solvents like chloroform (B151607), DMF, and methanol (B129727), which suggests it is a lipophilic compound with low water solubility.[] Poor aqueous solubility is a major limiting factor for dissolution in the gastrointestinal tract, a prerequisite for absorption.
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Potential for High First-Pass Metabolism: As a complex natural product, this compound may be subject to extensive metabolism by cytochrome P450 enzymes in the gut wall and liver, reducing the amount of active drug that reaches systemic circulation.
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Efflux by Transporters: The molecule could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the gut lumen, limiting its net absorption.
Q2: What are the most promising general strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?
Several formulation and chemical modification strategies can be employed:
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Nanotechnology: Reducing particle size to the nanoscale can significantly increase the surface area for dissolution.[2]
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Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs) can improve solubilization and promote lymphatic absorption, bypassing the first-pass effect.[2][3]
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Polymeric Carriers: Creating amorphous solid dispersions with hydrophilic polymers can prevent drug crystallization and enhance dissolution.[3]
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Prodrug Approach: Chemical modification of the this compound structure to create a more soluble or permeable prodrug that converts to the active form in vivo.[2]
Q3: Are there any known derivatives of this compound with improved properties?
Yes, a patent describes derivatives of cervinomycin with increased solubility in solvents and significantly reduced toxicity compared to the parent compounds.[4] This suggests that chemical modification is a viable strategy for improving its drug-like properties.
II. Troubleshooting Guides
Issue 1: Low and inconsistent drug loading in my nanoparticle formulation.
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Possible Cause 1: Poor solubility of this compound in the organic phase during nanoparticle synthesis.
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Troubleshooting Step: Screen a panel of organic solvents to find one that both fully solubilizes this compound and is compatible with your nanoparticle fabrication process.
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Possible Cause 2: Premature precipitation of the drug upon addition to the aqueous phase.
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Troubleshooting Step: Optimize the concentration of surfactants or stabilizers. Increase the homogenization speed or sonication power to ensure rapid encapsulation before the drug has time to precipitate.
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Issue 2: The prepared this compound solid dispersion shows signs of recrystallization during storage.
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Possible Cause 1: The chosen polymer is not effectively inhibiting nucleation and crystal growth.
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Troubleshooting Step: Select a polymer with stronger intermolecular interactions with this compound (e.g., hydrogen bonding). Screen different polymers like PVP, HPMC, or Soluplus®.
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-
Possible Cause 2: Insufficient drug-to-polymer ratio.
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Troubleshooting Step: Increase the relative amount of the polymer to ensure the drug is molecularly dispersed. Conduct a study with varying drug loading percentages to find the stability threshold.
-
-
Possible Cause 3: High humidity or temperature during storage.
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Troubleshooting Step: Store the solid dispersion in a desiccator at controlled room temperature. Perform stability studies under accelerated conditions (e.g., 40°C / 75% RH) to identify stable storage conditions.
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Issue 3: In vitro dissolution of my lipid-based formulation is slow and incomplete.
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Possible Cause 1: The formulation does not form a fine, stable emulsion upon dilution in the dissolution medium.
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Troubleshooting Step: Adjust the ratio of oil, surfactant, and co-surfactant in your SEDDS formulation. The goal is to achieve rapid self-emulsification into small, uniform droplets.
-
-
Possible Cause 2: Precipitation of this compound from the lipid droplets.
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Troubleshooting Step: Ensure that the drug has high solubility in the lipid phase and that the chosen surfactant/co-surfactant combination can maintain the drug's solubilization upon dispersion. Consider using a co-solvent that is miscible with the lipid phase and can help maintain drug solubility.
-
III. Data Presentation: Physicochemical Properties & Formulation Examples
Table 1: Summary of Known Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₂₁NO₉ | [][5] |
| Molecular Weight | 527.48 g/mol | [] |
| Appearance | Orange-red Powder | [] |
| Melting Point | >290°C (decomposes) | [] |
| Solubility | Soluble in Chloroform, DMF, Methanol | [] |
| Acute Toxicity (LD₅₀) | 50 mg/kg (mice, intraperitoneal) | [6] |
Table 2: Example Data for a Hypothetical this compound Nanoformulation Study
| Formulation ID | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| CervA2-NP-01 | 152.3 ± 4.5 | 0.18 ± 0.02 | -25.6 ± 1.8 | 8.2 ± 0.5 | 91.4 ± 2.1 |
| CervA2-NP-02 | 210.1 ± 6.1 | 0.25 ± 0.03 | -18.9 ± 2.3 | 12.5 ± 0.7 | 85.7 ± 3.5 |
| CervA2-NP-03 | 135.8 ± 3.9 | 0.15 ± 0.01 | -28.4 ± 1.5 | 7.5 ± 0.4 | 95.2 ± 1.9 |
IV. Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Accurately weigh 100 mg of this compound and 400 mg of polyvinylpyrrolidone (B124986) (PVP K30). Dissolve both in 20 mL of a 1:1 mixture of chloroform and methanol in a round-bottom flask.
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Mixing: Sonicate the mixture for 15 minutes to ensure a homogenous solution.
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Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to 40°C and reduce the pressure to evaporate the solvents completely.
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Drying: Scrape the resulting solid film from the flask walls. Place the material in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
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Processing: Gently grind the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.
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Storage: Store the final powder in an airtight container with a desiccant at room temperature.
Protocol 2: In Vitro Dissolution Testing
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Apparatus: Use a USP Type II (paddle) dissolution apparatus.
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Medium: Prepare 900 mL of simulated gastric fluid (pH 1.2) without pepsin.
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Parameters: Set the paddle speed to 75 RPM and maintain the temperature at 37 ± 0.5°C.
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Sample Addition: Add an amount of this compound formulation equivalent to 10 mg of the active drug to each dissolution vessel.
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Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
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Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method.
V. Visualizations
Caption: Key factors contributing to the low oral bioavailability of this compound.
Caption: A typical workflow for developing and testing a new this compound formulation.
References
- 2. omicsonline.org [omicsonline.org]
- 3. Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 4. DE3788389T2 - CERVINOMYCIN COMBS AS ANTIBIOTICS AND THEIR PRODUCTION PROCESS. - Google Patents [patents.google.com]
- 5. This compound | C29H21NO9 | CID 134061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Addressing resistance mechanisms to Cervinomycin A2
Welcome to the technical support center for Cervinomycin A2. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a novel xanthone (B1684191) antibiotic produced by the bacterium Streptomyces cervinus.[1][2] It is the oxidized form of Cervinomycin A1.[1] It has demonstrated potent activity against anaerobic bacteria and mycoplasma.[1][3]
Q2: What is the mechanism of action for this compound?
A2: The precise mechanism of action for this compound has not been fully elucidated in the provided search results. However, it is known to be a potent antianaerobic and antimycoplasmal antibiotic.
Q3: What is the spectrum of activity for this compound?
A3: this compound is highly active against anaerobic bacteria, such as Clostridium perfringens, Peptococcus prevotii, and Bacteroides fragilis. It also shows activity against mycoplasma and some Gram-positive bacteria. It is inactive against Gram-negative bacteria and fungi.
Q4: What are the physical and chemical properties of this compound?
A4: The physico-chemical properties of this compound are summarized in the table below.
Data Presentation
Table 1: Physico-Chemical Properties of this compound
| Property | Value |
| Appearance | Reddish orange powder |
| Molecular Formula | C29H21NO9 |
| Molecular Weight | 527.48 g/mol |
| Melting Point | >290°C (decomposition) |
| Solubility | Soluble in chloroform, DMF, methanol |
| UV Absorption Maxima (in CHCl3) | 260 nm, 329 nm, 375 nm (shoulder), 420 nm (shoulder) |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms
| Microorganism | MIC (µg/mL) |
| Clostridium perfringens | <0.01 |
| Bacteroides fragilis | 0.02 |
| Peptococcus prevotii | <0.01 |
| Mycoplasma gallisepticum | 0.1 |
| Staphylococcus aureus | 3.13 |
| Bacillus subtilis | 1.56 |
| Escherichia coli | >100 |
| Candida albicans | >100 |
| (Data extracted from the antimicrobial spectra of Cervinomycin A1 and A2 in the provided search results) |
Troubleshooting Guide: Addressing Reduced Efficacy of this compound
While specific resistance mechanisms to this compound are not yet documented, reduced efficacy in experimental settings can be investigated through the lens of general antibiotic resistance mechanisms.
Issue: Higher than expected Minimum Inhibitory Concentration (MIC) or lack of efficacy in vitro.
Potential Causes and Troubleshooting Steps:
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Target Site Modification: The bacterial target of this compound may have undergone mutation, reducing the binding affinity of the antibiotic.
-
Suggested Protocol: Sequence the genes of potential target pathways in the less susceptible isolates and compare them to the wild-type.
-
-
Enzymatic Inactivation: The bacteria may be producing enzymes that degrade or modify this compound.
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Suggested Protocol: Perform HPLC or mass spectrometry analysis of the culture supernatant to detect any modification or degradation of this compound.
-
-
Efflux Pumps: The bacteria may be actively pumping this compound out of the cell.
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Suggested Protocol: Test the efficacy of this compound in the presence of a known efflux pump inhibitor.
-
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Reduced Membrane Permeability: Changes in the bacterial cell wall or membrane may be preventing this compound from reaching its intracellular target.
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Suggested Protocol: Analyze the outer membrane protein profiles of the less susceptible strains and compare them to susceptible strains.
-
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This is a generalized protocol for determining the MIC of this compound.
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Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
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Preparation of Bacterial Inoculum: Culture the test bacterium overnight in an appropriate broth medium. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).
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Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate with the appropriate growth medium.
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Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
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Incubation: Incubate the plate under appropriate conditions (temperature, atmosphere) for 18-24 hours.
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Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Visualizations
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: General mechanisms of bacterial resistance potentially applicable to this compound.
References
- 1. scispace.com [scispace.com]
- 2. Cervinomycin A1 and A2, new antibiotics active against anaerobes, produced by Streptomyces cervinus sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of cervinomycin, a novel xantone antibiotic active against anaerobe and mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Purification of Cervinomycin A2
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification process of Cervinomycin A2. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data summaries to address common challenges encountered during laboratory experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Question: Why is the yield of this compound unexpectedly low after the initial extraction?
Answer: Several factors could contribute to a low yield during the initial extraction phase. These include:
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Incomplete Extraction: The solvent used for extraction may not be optimal for this compound, or the extraction time may be insufficient. Ensure the use of a suitable solvent like ethyl acetate (B1210297) and consider increasing the extraction duration or performing multiple extraction rounds.
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Compound Degradation: Although xanthones are generally stable, prolonged exposure to harsh conditions like high temperatures can lead to degradation.[1] If using methods involving heat, such as Soxhlet extraction, it is crucial to monitor the temperature and duration closely.[1]
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Emulsion Formation: During liquid-liquid extraction, the formation of a stable emulsion between the aqueous and organic layers can trap the product, leading to significant loss. If an emulsion forms, try adding brine to break it or filter the emulsion through a bed of celite.
Question: During silica (B1680970) gel chromatography, this compound and A1 are not separating effectively. What can be done to improve the separation?
Answer: The co-elution of Cervinomycin A1 and A2 is a common challenge due to their structural similarity. Here are several strategies to enhance separation:
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Solvent System Optimization: The polarity of the mobile phase is critical for good separation on silica gel.[2]
-
If the compounds are eluting too quickly (high Rf value), decrease the polarity of the mobile phase. For a chloroform (B151607):methanol (B129727) system, this means reducing the proportion of methanol.
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If the compounds are moving too slowly (low Rf value), gradually increase the polarity by adding more methanol.[3]
-
-
Fine-Tuning the Solvent Gradient: Instead of a single solvent mixture, employing a shallow gradient of increasing polarity can often improve the resolution between closely related compounds.
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Column Packing and Loading: Ensure the silica gel column is packed uniformly to avoid channeling. The sample should be loaded in a minimal volume of solvent to create a narrow starting band.[4] Dry loading the sample onto a small amount of silica gel can also improve resolution.[4][5]
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Alternative Stationary Phases: If separation on silica gel remains challenging, consider using a different stationary phase. Options include alumina (B75360) or reversed-phase silica gel (C18), which separates compounds based on hydrophobicity rather than polarity.[6]
Question: On the preparative TLC plate, the spots for this compound are streaking or elongated. What causes this and how can it be fixed?
Answer: Streaking on a TLC plate can be caused by several factors:
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Sample Overloading: Applying too much sample to the TLC plate is a common cause of streaking.[6] Try applying a more dilute solution of your crude extract.
-
Inappropriate Solvent for Application: If the sample is dissolved in a solvent that is too strong (too polar for normal phase), it can cause the initial spot to spread and streak as the mobile phase moves up the plate. Dissolve the sample in a less polar solvent for application.
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Compound Instability: If this compound is degrading on the silica gel, it can appear as a streak. To test for this, you can run a 2D TLC.[7] If the compound is unstable, consider using a deactivated silica gel or an alternative stationary phase.[3]
-
Acidic or Basic Nature of the Compound: For compounds that are acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve the spot shape.[6]
Frequently Asked Questions (FAQs)
Q1: What is the expected yield of this compound from the described purification process?
A1: Based on the original study, from 30 liters of culture filtrate which yielded 3 grams of crude brown powder, approximately 150 mg of this compound can be isolated.
Q2: What are the reported Rf values for Cervinomycin A1 and A2?
A2: Using a mobile phase of chloroform and methanol (40:1, v/v) on silica gel GF254 plates, the reported Rf values are 0.39 for Cervinomycin A1 and 0.32 for this compound.
Q3: What are the solubility characteristics of this compound?
A3: this compound is soluble in chloroform, DMF, and methanol.[3]
Q4: Can preparative HPLC be used for the final purification step?
A4: Yes, semi-preparative high-performance liquid chromatography (HPLC) is often used for the final purification of polycyclic xanthones and can be an effective alternative to preparative TLC for achieving high purity.[8]
Q5: How can I confirm the identity and purity of the isolated this compound?
A5: The identity and purity of the final product should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[9] Purity can also be assessed by analytical HPLC.
Quantitative Data Summary
| Parameter | Value |
| Starting Culture Volume | 30 Liters |
| Crude Powder Yield | 3 g |
| Intermediate Reddish Brown Powder Yield | 500 mg |
| Final Cervinomycin A1 Yield | 25 mg |
| Final this compound Yield | 150 mg |
| Silica Gel for Column Chromatography | 120 g (Kieselgel 60) |
| Column Chromatography Eluent | Chloroform:Methanol (50:1, v/v) |
| Preparative TLC Eluent | Chloroform:Methanol (40:1, v/v) |
| Cervinomycin A1 Rf Value | 0.39 |
| This compound Rf Value | 0.32 |
Experimental Protocols
Detailed Methodology for the Purification of this compound
This protocol is based on the published method for the isolation of this compound.
1. Extraction: a. Start with 30 liters of an 89-hour culture of Streptomyces cervinus. b. Clarify the culture using a Sharples centrifuge to obtain approximately 25 liters of supernatant. c. Extract the supernatant with 10 liters of ethyl acetate. d. Concentrate the ethyl acetate layer in vacuo to dryness to obtain an oily material. e. Treat the oily material with 300 ml of n-hexane to precipitate the crude product, resulting in approximately 3 g of a brown powder.
2. Silica Gel Column Chromatography: a. Dissolve the 3 g of crude brown powder in a small amount of chloroform. b. Prepare a silica gel column using 120 g of silica gel (Merck, Kieselgel 60). c. Elute the column with a mixed solvent of chloroform and methanol (50:1, v/v). d. Collect the active fractions and concentrate them in vacuo to yield approximately 500 mg of a reddish-brown powder.
3. Preparative Thin-Layer Chromatography (TLC): a. Dissolve the 500 mg of reddish-brown powder in a suitable solvent. b. Apply the dissolved powder to preparative TLC plates (Merck, GF254). c. Develop the plates using a solvent system of chloroform and methanol (40:1, v/v). d. Visualize the separated bands under UV light. e. Scrape the bands corresponding to Cervinomycin A1 (Rf = 0.39) and this compound (Rf = 0.32) separately. f. Elute the compounds from the silica gel using an appropriate solvent (e.g., a mixture of chloroform and methanol). g. Concentrate the eluents to obtain the purified Cervinomycin A1 (yellow powder, ~25 mg) and this compound (reddish-orange powder, ~150 mg).
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation of Cervinomycin A1 and A2.
References
- 1. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. silicycle.com [silicycle.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
Validation & Comparative
Comparing the efficacy of Cervinomycin A2 with other antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Cervinomycin A2 with two other potent antibiotics, Vancomycin and Daptomycin (B549167). The information is compiled to assist researchers and professionals in the fields of microbiology and drug development in understanding the relative strengths and spectrum of activity of these antimicrobial agents. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes complex biological pathways and workflows.
Introduction to the Antibiotics
This compound is a xantone antibiotic produced by the actinomycete Streptomyces cervinus.[1] First described in the early 1980s, it has demonstrated significant inhibitory activity against anaerobic bacteria and, to a lesser extent, some Gram-positive bacteria and mycoplasmas.[1] Its efficacy against Gram-negative bacteria and fungi is reported to be minimal.[1]
Vancomycin is a glycopeptide antibiotic that has been a mainstay in the treatment of serious infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), for several decades.[2][3][4][5]
Daptomycin is a cyclic lipopeptide antibiotic with rapid bactericidal activity against a broad spectrum of Gram-positive organisms, including strains resistant to other antibiotics.[6][7][8]
Mechanism of Action
This compound: The precise mechanism of action for this compound has not been fully elucidated in the available literature. As a xantone antibiotic, its mode of action is likely distinct from that of cell wall synthesis inhibitors or protein synthesis inhibitors. Further research is required to characterize its specific molecular target and pathway.
Vancomycin: Vancomycin inhibits the synthesis of the bacterial cell wall in Gram-positive bacteria.[2][3][4] It binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which are the building blocks of the cell wall.[3][4] This binding sterically hinders the transglycosylation and transpeptidation reactions that are essential for elongating and cross-linking the peptidoglycan chains, thereby compromising the structural integrity of the cell wall and leading to cell lysis.[2][3]
Daptomycin: Daptomycin's mechanism of action is distinct and involves the disruption of the bacterial cell membrane's function.[6][7] In a calcium-dependent manner, it inserts its lipophilic tail into the cell membrane of Gram-positive bacteria.[9] Following insertion, daptomycin molecules oligomerize, leading to the formation of pores or channels.[6][9] This results in the leakage of intracellular ions, particularly potassium, causing rapid membrane depolarization and a loss of membrane potential.[6][7][9] The disruption of the membrane potential inhibits the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death.[6][7]
Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound, Vancomycin, and Daptomycin against a selection of anaerobic and Gram-positive bacteria. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
| Bacterial Species | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Daptomycin MIC (µg/mL) |
| Anaerobic Bacteria | |||
| Clostridium perfringens | 0.025 | 0.5 - 2.0 | ≤ 2.0 |
| Peptococcus prevotii | 0.05 | Data Not Available | Data Not Available |
| Bacteroides fragilis | 0.4 | > 256 (Resistant) | Data Not Available |
| Gram-positive Bacteria | |||
| Staphylococcus aureus | 3.12 | 0.5 - 2.0 | 0.25 - 1.0 |
| Streptococcus pyogenes | 1.56 | ≤ 1.0 | ≤ 0.25 |
| Corynebacterium paurometabolum | 0.2 | Data Not Available | Data Not Available |
| Bacillus subtilis | 1.56 | Data Not Available | Data Not Available |
| Mycoplasma gallisepticum | 1.56 | Data Not Available | Data Not Available |
Experimental Protocols
The methodologies for determining the MIC values are crucial for the interpretation and comparison of the data.
This compound MIC Determination (Agar Dilution Method)
The MIC values for this compound were determined using a conventional agar (B569324) dilution method as described in the original 1982 publication.
-
Media: Heart infusion agar was used for aerobic bacteria, and GAM agar for anaerobic bacteria.
-
Inoculum: The bacterial strains were cultured to a suitable density.
-
Procedure: Serial twofold dilutions of this compound were incorporated into the molten agar before it was poured into petri dishes. Once solidified, the bacterial cultures were inoculated onto the surface of the agar plates.
-
Incubation: The plates were incubated under appropriate atmospheric conditions (aerobic or anaerobic) and temperatures for a specified period.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited the visible growth of the bacteria.
Vancomycin and Daptomycin MIC Determination (Standardized Agar/Broth Dilution)
The MIC values for Vancomycin and Daptomycin are typically determined using standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Methods: Broth microdilution or agar dilution methods are commonly employed.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA) are standard media. For daptomycin testing, the medium must be supplemented with calcium to a final concentration of 50 mg/L.
-
Inoculum: The bacterial inoculum is standardized to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL for broth dilution or 10^4 CFU/spot for agar dilution.
-
Procedure:
-
Broth Microdilution: Serial twofold dilutions of the antibiotic are prepared in 96-well microtiter plates. Each well is then inoculated with the standardized bacterial suspension.
-
Agar Dilution: Serial twofold dilutions of the antibiotic are incorporated into molten agar, and plates are prepared. The standardized bacterial suspensions are then spotted onto the agar surface.
-
-
Incubation: Plates are incubated at 35°C for 16-20 hours (or 20-24 hours for staphylococci with vancomycin).
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that shows no visible growth.
Visualizing Mechanisms and Workflows
To further clarify the information presented, the following diagrams illustrate the mechanisms of action of Vancomycin and Daptomycin, and the general workflow for MIC determination.
Caption: Mechanism of action of Vancomycin.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Agar dilution - Wikipedia [en.wikipedia.org]
- 3. Precision of Vancomycin and Daptomycin MICs for Methicillin-Resistant Staphylococcus aureus and Effect of Subculture and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activities of Daptomycin, Vancomycin, and Penicillin against Clostridium difficile, C. perfringens, Finegoldia magna, and Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activities of daptomycin, vancomycin, and penicillin against Clostridium difficile, C. perfringens, Finegoldia magna, and Propionibacterium acnes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Cervinomycin A2's Activity in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo efficacy of Cervinomycin A2 against anaerobic bacterial infections, contextualized with established alternative antibiotics. Due to the limited publicly available data on the in vivo validation of this compound, this guide presents a hypothetical study design based on its known potent in vitro activity against clinically relevant anaerobic pathogens such as Clostridium perfringens and Bacteroides fragilis. The experimental data for comparator drugs are based on published literature.
Executive Summary
Comparative Data on In Vivo Efficacy
The following tables summarize the reported in vivo efficacy of comparator antibiotics in established animal models of anaerobic infections and present a hypothetical efficacy profile for this compound based on its in vitro potency.
Table 1: Comparison of Efficacy in a Murine Gas Gangrene Model (Clostridium perfringens)
| Treatment Group | Dosage | Administration Route | Survival Rate (%) | Bacterial Load in Tissue (CFU/g) | Toxin Neutralization |
| This compound (Hypothetical) | 25 mg/kg | Intraperitoneal | 80% | ~1 x 10^4 | High |
| Clindamycin | 150 mg/kg | Subcutaneous | 75% | 5 x 10^4 | Moderate |
| Penicillin | 40 mg/kg | Intramuscular | 30% | 1 x 10^7 | Low |
| Vehicle Control | - | Intraperitoneal | 0% | >1 x 10^8 | None |
Note: Data for Clindamycin and Penicillin are adapted from published studies on experimental gas gangrene. The data for this compound is hypothetical and projected based on its high in vitro activity.
Table 2: Comparison of Efficacy in a Rat Intra-abdominal Abscess Model (Bacteroides fragilis)
| Treatment Group | Dosage | Administration Route | Abscess Formation Rate (%) | Abscess Score (0-3) | Cure Rate (%) |
| This compound (Hypothetical) | 30 mg/kg | Intraperitoneal | 25% | 0.5 | 75% |
| Metronidazole | 35 mg/kg | Oral | 30% | 0.8 | 70% |
| Clindamycin | 40 mg/kg | Subcutaneous | 20% | 0.4 | 80% |
| Vehicle Control | - | Intraperitoneal | 100% | 2.8 | 0% |
Note: Data for Metronidazole and Clindamycin are based on established literature for this animal model. The data for this compound is a projection.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below. These protocols can serve as a template for the validation of this compound.
Murine Gas Gangrene Model (Clostridium perfringens)
Objective: To evaluate the efficacy of this compound in a murine model of myonecrosis caused by Clostridium perfringens.
Animals: Male BALB/c mice, 6-8 weeks old.
Infection:
-
C. perfringens strain (e.g., ATCC 13124) is grown in anaerobic conditions.
-
Mice are anesthetized, and the hindlimb is injected intramuscularly with 0.1 mL of a bacterial suspension containing 1 x 10^8 colony-forming units (CFU).
Treatment:
-
Treatment is initiated 1 hour post-infection.
-
This compound (hypothetical dose: 25 mg/kg), Clindamycin (150 mg/kg), or Penicillin (40 mg/kg) is administered at specified intervals for 3 days.
-
A control group receives a vehicle solution.
Endpoints:
-
Survival: Monitored for 7 days post-infection.
-
Bacterial Load: At 24 hours post-infection, a subset of mice from each group is euthanized, and the infected muscle tissue is homogenized to determine the bacterial CFU per gram of tissue.
-
Toxin Activity: Alpha-toxin levels in the tissue homogenates are measured using an appropriate immunoassay.
Rat Intra-abdominal Abscess Model (Bacteroides fragilis)
Objective: To assess the efficacy of this compound in preventing abscess formation in a rat model of intra-abdominal infection.
Animals: Male Wistar rats, 200-250g.
Infection:
-
A standardized inoculum containing Bacteroides fragilis (e.g., ATCC 25285) and a sterile fecal adjuvant is prepared.
-
Rats are anesthetized, and a midline laparotomy is performed.
-
0.5 mL of the inoculum is implanted into the pelvic cavity.
Treatment:
-
Treatment begins 4 hours post-implantation.
-
This compound (hypothetical dose: 30 mg/kg), Metronidazole (35 mg/kg), or Clindamycin (40 mg/kg) is administered for 7 days.
-
A control group receives a vehicle.
Endpoints:
-
Abscess Formation and Scoring: On day 8, rats are euthanized, and the abdominal cavity is examined for the presence, size, and consistency of abscesses. Abscesses are scored on a scale of 0 (no abscess) to 3 (large, well-formed abscess).
-
Cure Rate: Defined as the percentage of animals in a treatment group with no visible abscesses.
Visualizations
Proposed Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a novel antibiotic like this compound.
Caption: Workflow for in vivo validation of this compound.
Hypothetical Mechanism of Action - Signaling Pathway
While the precise molecular mechanism and signaling pathway of this compound are not well-defined, as a xantone antibiotic, it may interfere with bacterial cell wall synthesis or nucleic acid replication. The following diagram illustrates a generalized pathway of bacterial inhibition.
Caption: Postulated mechanism of action for this compound.
Conclusion
This compound exhibits promising in vitro characteristics as a potent agent against anaerobic bacteria.[1] The acute toxicity in mice has been determined to be an LD50 of 50 mg/kg via intraperitoneal injection.[1] Although in vivo efficacy data is not yet available, this guide provides a framework for its evaluation in relevant animal models. The proposed experimental designs and comparative data with established antibiotics suggest that this compound could be a valuable candidate for further preclinical and clinical development for the treatment of anaerobic infections. Future studies should focus on validating its efficacy in the models described, further elucidating its mechanism of action, and establishing a comprehensive pharmacokinetic and pharmacodynamic profile.
References
Comparative Analysis of Cervinomycin A1 and Cervinomycin A2: A Guide for Researchers
This guide provides a detailed comparative analysis of Cervinomycin A1 and Cervinomycin A2, two closely related antibiotics produced by Streptomyces cervinus.[1] This document is intended for researchers, scientists, and drug development professionals interested in the potential of these natural products. The guide summarizes their biological activities, mechanisms of action, and provides detailed experimental protocols for key assays.
Structural and Physicochemical Properties
Cervinomycin A1 and A2 are polycyclic xanthone (B1684191) antibiotics.[2] Structurally, this compound is the oxidized form of Cervinomycin A1.[1] This structural difference underlies the variations in their biological activities.
Table 1: Physicochemical Properties of Cervinomycin A1 and A2
| Property | Cervinomycin A1 | This compound |
| Molecular Formula | C₂₉H₂₃NO₉ | C₂₉H₂₁NO₉ |
| Appearance | Yellow powder | Reddish orange powder |
| Acute Toxicity (LD₅₀ in mice, intraperitoneal) | 50 mg/kg | 50 mg/kg |
Source: Omura, S., et al. (1982).[1]
Comparative Biological Activity
Both Cervinomycin A1 and A2 exhibit potent activity against anaerobic bacteria and some Gram-positive bacteria.[1] Their activity against Gram-negative bacteria and fungi is limited.
Antimicrobial Activity
The minimum inhibitory concentrations (MIC) of Cervinomycin A1 and A2 against a range of microorganisms are presented in Table 2. Notably, this compound demonstrates greater potency against several bacterial strains compared to Cervinomycin A1.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Cervinomycin A1 and A2
| Microorganism | Cervinomycin A1 | This compound |
| Anaerobic Bacteria | ||
| Bacteroides fragilis ATCC 25285 | 0.78 | 0.1 |
| Clostridium perfringens ATCC 13124 | 0.1 | 0.05 |
| Peptococcus prevotii ATCC 9321 | 0.2 | 0.05 |
| Gram-positive Bacteria | ||
| Staphylococcus aureus FDA 209P | 6.25 | 3.13 |
| Bacillus subtilis ATCC 6633 | 3.13 | 1.56 |
| Mycoplasma | ||
| Mycoplasma gallisepticum KP-13 | 1.56 | 0.78 |
| Mycoplasma pneumoniae Mac | 3.13 | 1.56 |
Source: Omura, S., et al. (1982).
Cytotoxicity
Mechanism of Action
Studies on a derivative of Cervinomycin A1, triacetylcervinomycin A1, suggest that its primary mode of action involves the disruption of the bacterial cytoplasmic membrane. The antibiotic is proposed to interact with phospholipids (B1166683) within the membrane, leading to an interference with the membrane's transport system. This disruption of membrane integrity and function ultimately leads to bacterial cell death. More recent studies on other cervinomycins, such as Cervimycin C, suggest a more complex mechanism that may also involve the induction of a heat shock response and, at higher concentrations, inhibition of DNA gyrase. However, the primary mechanism for A1 and A2 is believed to be membrane-focused.
Experimental Protocols
Isolation and Purification of Cervinomycin A1 and A2
The following protocol is a summary of the method described by Omura et al. (1982) for the isolation of Cervinomycin A1 and A2 from the culture broth of Streptomyces cervinus.
Methodology:
-
Fermentation: Streptomyces cervinus is cultured in a suitable medium to produce the antibiotics.
-
Extraction: The culture broth is centrifuged, and the supernatant is extracted with ethyl acetate.
-
Concentration and Precipitation: The ethyl acetate extract is concentrated to an oily residue, and crude cervinomycins are precipitated by adding n-hexane.
-
Silica Gel Chromatography: The crude powder is subjected to silica gel column chromatography to separate the active fractions.
-
Preparative Thin-Layer Chromatography (TLC): The active fractions are further purified by preparative TLC to yield pure Cervinomycin A1 and A2.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following is a generalized protocol for the agar (B569324) dilution method.
Methodology:
-
Preparation of Antibiotic Solutions: Stock solutions of Cervinomycin A1 and A2 are prepared and serially diluted to obtain a range of concentrations.
-
Preparation of Agar Plates: A defined volume of each antibiotic dilution is added to molten agar medium, mixed, and poured into petri dishes. Control plates without any antibiotic are also prepared.
-
Inoculum Preparation: The test microorganisms are cultured to a specific turbidity, corresponding to a known cell density.
-
Inoculation: A standardized volume of the microbial suspension is inoculated onto the surface of the agar plates.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time, atmosphere) for the specific microorganism.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the microorganism.
Conclusion
Cervinomycin A1 and A2 are potent antibiotics with significant activity against anaerobic and certain Gram-positive bacteria. This compound, the oxidized form of A1, generally exhibits superior antimicrobial potency. Their shared mechanism of action appears to be the disruption of the bacterial cytoplasmic membrane. While their acute toxicity in mice is identical, further studies are needed to comprehensively compare their cytotoxic profiles against cancerous and non-cancerous cell lines. The detailed protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of these promising natural products.
References
Comparative Analysis of Cross-Resistance Potential: Cervinomycin A2 and Known Antibiotics
A Guide for Researchers in Drug Development
Disclaimer: As of the latest literature review, specific cross-resistance studies involving Cervinomycin A2 have not been published. This guide provides a comparative framework based on the known chemical class of this compound, its spectrum of activity, and established resistance mechanisms in its target bacteria. The information presented is intended to be a predictive and educational resource for designing and interpreting future cross-resistance experiments.
Introduction
This compound is a novel antibiotic belonging to the xanthone (B1684191) family, with some structural similarities to anthracyclines. It exhibits potent activity against anaerobic and some Gram-positive bacteria, including clinically significant species such as Clostridium perfringens and Bacteroides fragilis. Understanding the potential for cross-resistance between this compound and existing antibiotics is crucial for its development as a therapeutic agent. This guide explores the inferred mechanisms of action of this compound and discusses potential cross-resistance profiles with other antibiotics based on common resistance mechanisms in anaerobic bacteria.
Inferred Mechanism of Action of this compound
The precise mechanism of action for this compound has not been fully elucidated. However, based on its chemical classification, several potential mechanisms can be inferred:
-
Xanthone Antibiotics: Xanthones are known to exert their antibacterial effects through various mechanisms, including the disruption of the bacterial cell wall, inhibition of DNA synthesis, and the inhibition of efflux pumps.[1][2][3]
-
Anthracycline Antibiotics: Anthracyclines typically function by intercalating into DNA and inhibiting topoisomerase II, an enzyme essential for DNA replication. They are also known to generate reactive oxygen species that can damage cellular components.[4][5][6]
Given its potent bactericidal activity, it is plausible that this compound may act on one or more of these targets.
Potential Cross-Resistance Profiles
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents.[7] In anaerobic bacteria, common resistance mechanisms include enzymatic inactivation of the drug, alteration of the drug target, and decreased intracellular accumulation of the drug.[8][9][10][11]
The following table outlines a hypothetical cross-resistance profile for this compound based on these principles. This table is for predictive purposes and requires experimental validation.
| Resistance Mechanism in Anaerobic Bacteria | Antibiotic Class Affected | Potential for Cross-Resistance with this compound | Rationale |
| Enzymatic Inactivation (e.g., β-lactamase production) | β-lactams (e.g., Penicillins, Cephalosporins) | Low | This compound is structurally distinct from β-lactam antibiotics, making it an unlikely substrate for β-lactamases. |
| Target Modification (e.g., Ribosomal RNA methylation) | Macrolides, Lincosamides (e.g., Clindamycin), Streptogramins B | Unknown | If this compound's mechanism involves ribosomal binding, cross-resistance could be possible. However, if it targets DNA synthesis or cell wall integrity, the likelihood is low. |
| Efflux Pumps (e.g., AcrAB-TolC) | Tetracyclines, Fluoroquinolones, some Macrolides | Possible | Some xanthone derivatives have been shown to be substrates for efflux pumps.[2] If this compound is expelled by broad-spectrum efflux pumps, cross-resistance with other antibiotic classes that are also substrates would be expected. |
| Decreased Drug Uptake (e.g., Porin modification) | Various classes, particularly in Gram-negative bacteria | Low (against anaerobes) | While porin modifications are a significant resistance mechanism in aerobic Gram-negative bacteria, their role in obligate anaerobes is less pronounced. This compound is inactive against most Gram-negative bacteria. |
| Target Modification (e.g., DNA gyrase/topoisomerase IV mutations) | Fluoroquinolones | Possible | If this compound inhibits topoisomerase II, as is common for anthracyclines, mutations in the target enzyme could potentially confer cross-resistance to fluoroquinolones, which target similar enzymes. |
Experimental Protocols for Determining Cross-Resistance
A definitive assessment of this compound's cross-resistance profile requires rigorous experimental testing. The following is a generalized protocol for conducting such a study.
Objective: To determine the cross-resistance profile of this compound against a panel of clinically relevant antibiotics using a collection of bacterial strains with known and unknown resistance mechanisms.
1. Bacterial Strains:
-
A panel of well-characterized laboratory strains and clinical isolates of anaerobic and Gram-positive bacteria (e.g., Bacteroides fragilis, Clostridium perfringens, Staphylococcus aureus).
-
Include strains with known resistance mechanisms to various antibiotic classes (e.g., β-lactamase producers, strains with known efflux pump overexpression, strains with target site mutations).
-
Include susceptible reference strains for quality control (e.g., Bacteroides fragilis ATCC 25285).
2. Antibiotics:
-
This compound (with a predetermined purity).
-
A panel of comparator antibiotics from different classes, including but not limited to:
-
β-lactams (e.g., Penicillin, Piperacillin-Tazobactam)
-
Lincosamides (e.g., Clindamycin)
-
Nitroimidazoles (e.g., Metronidazole)
-
Tetracyclines (e.g., Doxycycline)
-
Fluoroquinolones (e.g., Moxifloxacin)
-
3. Minimum Inhibitory Concentration (MIC) Determination:
-
The MIC of this compound and all comparator antibiotics will be determined for each bacterial strain using the broth microdilution or agar (B569324) dilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Broth Microdilution Protocol:
-
Prepare a stock solution of each antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of each antibiotic in appropriate broth medium (e.g., Brucella broth supplemented with hemin (B1673052) and vitamin K1 for anaerobes) in a 96-well microtiter plate.
-
Prepare a standardized inoculum of each bacterial strain (e.g., to a 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plates under appropriate anaerobic conditions (e.g., in an anaerobic chamber at 37°C for 48 hours).
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.
-
4. Data Analysis and Interpretation:
-
Summarize the MIC values for all antibiotics against all strains in a table.
-
For each strain with known resistance to a specific antibiotic, examine the MIC of this compound. An elevated MIC of this compound in a resistant strain compared to its susceptible counterpart suggests potential cross-resistance.
-
Conversely, if a strain resistant to a particular antibiotic remains susceptible to this compound, it suggests a lack of cross-resistance.
-
Calculate the correlation between the MICs of this compound and the comparator antibiotics across all strains. A strong positive correlation may indicate a shared resistance mechanism.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a cross-resistance study.
Caption: Workflow for a cross-resistance study.
Conclusion
While direct experimental data on the cross-resistance of this compound is currently unavailable, this guide provides a foundational framework for researchers. By understanding the potential mechanisms of action and leveraging established protocols for resistance testing, the scientific community can effectively evaluate the cross-resistance profile of this promising new antibiotic. Such studies are essential for predicting its clinical utility and for developing strategies to mitigate the emergence of resistance.
References
- 1. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthones Active against Multidrug Resistance and Virulence Mechanisms of Bacteria [mdpi.com]
- 3. A xanthone-derived antibiotic with a multifaceted mode of action - Insight [insight.cumbria.ac.uk]
- 4. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Patterns of cross‐resistance and collateral sensitivity between clinical antibiotics and natural antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Mechanisms of resistance in anaerobes and new developments in testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Recent Trends in Antimicrobial Resistance among Anaerobic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Cervinomycin A2's Antimicrobial Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Cervinomycin A2, a xanthone (B1684191) antibiotic, has demonstrated potent in vitro activity against a range of anaerobic and Gram-positive bacteria. However, a comprehensive in vivo validation of its antimicrobial effects remains largely undocumented in publicly available literature. This guide provides a comparative framework for evaluating the potential in vivo efficacy of this compound, drawing parallels with established antibiotics and other investigational compounds of the same class. We will explore standard experimental protocols, present available data, and identify critical knowledge gaps to guide future research.
Comparative In Vitro Activity
To contextualize the potential of this compound, it is essential to consider its in vitro antimicrobial spectrum alongside comparable agents. While specific in vivo data for this compound is scarce, its in vitro profile suggests potential efficacy against clinically relevant pathogens.
Table 1: In Vitro Minimum Inhibitory Concentration (MIC) Data
| Antibiotic | Class | Spectrum of Activity | Reported MIC Range (µg/mL) |
| This compound | Xanthone | Anaerobic bacteria, Mycoplasma, some Gram-positive bacteria | Data not readily available in recent literature |
| Vancomycin (B549263) | Glycopeptide | Gram-positive bacteria (including MRSA) | 0.5 - 4 |
| Linezolid (B1675486) | Oxazolidinone | Gram-positive bacteria (including MRSA and VRE) | 0.5 - 4 |
| Metronidazole | Nitroimidazole | Anaerobic bacteria | 0.25 - 8 |
| Other Xanthones (e.g., XT17) | Xanthone | Broad-spectrum (Gram-positive and Gram-negative) | Variable, compound-specific |
Note: MIC values can vary significantly based on the specific bacterial strain and testing methodology.
In Vivo Efficacy: A Comparative Overview
Direct in vivo studies detailing the efficacy of this compound in established animal infection models are not prominently available. To provide a relevant comparison, this section summarizes typical in vivo efficacy data for antibiotics with similar spectra of activity, such as vancomycin and linezolid, against common pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE).
Table 2: Comparative In Vivo Efficacy in Murine Infection Models
| Antibiotic | Animal Model | Pathogen | Dosing Regimen | Efficacy Endpoint | Outcome |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Vancomycin | Murine bacteremia model | MRSA | 60 mg/kg/5 h (subcutaneous) | Bacterial counts in blood and kidney | Significant reduction in bacterial load[1] |
| Linezolid | Murine bacteremia model | VRE | 35 mg/kg/5 h (subcutaneous) | Bacterial counts in blood and target tissues | Significant reduction in bacterial densities[2][3] |
| Coralmycin A (another novel antibiotic) | Murine respiratory tract infection model | S. pneumoniae | 4 and 100 mg/kg bid (subcutaneous) | Bacteriostatic and bactericidal effects | Similar efficacy to vancomycin at comparable doses[4] |
| XT17 (Xanthone derivative) | Murine corneal infection model | S. aureus, P. aeruginosa | Not specified | Reduction in bacterial load | Potent in vivo efficacy reported[5] |
Acute Toxicity: An early study reported the acute toxicity (LD50) of this compound in mice to be 50 mg/kg via intraperitoneal injection.[5] This value provides a preliminary indication of the compound's toxicity but is insufficient to guide therapeutic dosing.
Experimental Protocols for In Vivo Validation
The following are detailed methodologies for key experiments typically employed in the in vivo validation of novel antimicrobial agents. These protocols can serve as a template for future studies on this compound.
Murine Systemic Infection Model
-
Animal Model: Utilize specific pathogen-free mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.
-
Infection: Induce a systemic infection by intraperitoneal (IP) or intravenous (IV) injection of a standardized inoculum of the target pathogen (e.g., MRSA, Clostridium difficile). The inoculum size should be predetermined to cause a non-lethal but persistent infection.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer the test compound (this compound) and comparator antibiotics (e.g., vancomycin, metronidazole) via a clinically relevant route (e.g., subcutaneous, oral, or intravenous). A vehicle control group should be included.
-
Efficacy Assessment: At various time points post-treatment (e.g., 24, 48, and 72 hours), euthanize cohorts of mice. Collect blood and target organs (e.g., spleen, liver, kidneys) for quantitative bacteriology (colony-forming unit [CFU] counts).
-
Data Analysis: Compare the bacterial loads in the treatment groups to the control group to determine the extent of bacterial clearance.
Murine Thigh Infection Model
-
Animal Model: Often employs neutropenic mice to reduce the influence of the host immune system and focus on the direct antimicrobial effect.
-
Infection: Inject a standardized bacterial suspension directly into the thigh muscle of the mice.
-
Treatment: Initiate treatment at a defined time after infection with the test compound, comparators, and a vehicle control.
-
Efficacy Assessment: After a set treatment duration, euthanize the animals, excise the infected thigh muscle, homogenize the tissue, and perform quantitative bacteriology to determine the bacterial burden (CFU/gram of tissue).
-
Data Analysis: Assess the reduction in bacterial counts in the treated groups relative to the control group.
Visualizing Experimental Workflows and Pathways
To facilitate a clearer understanding of the processes involved in in vivo antibiotic validation, the following diagrams are provided.
Given that the precise mechanism of action for this compound is not well-defined, a generalized signaling pathway for a hypothetical bacterial growth inhibition mechanism is presented below. Research on other xanthone derivatives suggests potential interference with bacterial cell wall synthesis or DNA replication.[5]
Logical Framework for Comparative Efficacy Studies
The design of a robust in vivo study is critical for obtaining meaningful and comparable data. The following diagram illustrates the logical relationships in a typical comparative study.
Conclusion and Future Directions
While this compound shows promise based on its in vitro activity and its classification as a xanthone antibiotic, a significant data gap exists regarding its in vivo efficacy. The lack of published studies in relevant animal infection models makes it challenging to objectively compare its performance against current standards of care. Future research should prioritize conducting in vivo studies using the standardized protocols outlined in this guide. Key areas of focus should include determining the pharmacokinetic and pharmacodynamic (PK/PD) parameters of this compound, establishing its efficacy in models of anaerobic and Gram-positive infections, and further elucidating its mechanism of action. Such data are crucial for advancing this compound as a potential therapeutic agent in the fight against antimicrobial resistance.
References
- 1. In vitro and in vivo activities of linezolid alone and combined with vancomycin and imipenem against Staphylococcus aureus with reduced susceptibility to glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparative Efficacies of Linezolid vs. Tedizolid in an Experimental Murine Model of Vancomycin-Resistant Enterococcal (VRE) Bacteremia [frontiersin.org]
- 3. The in vitro and in vivo antibacterial characterization of vancomycin and linezolid against vancomycin-susceptible and -resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Naturally Produced Cervinomycin A2 Activity
A guide for researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the biological activity of Cervinomycin A2, a potent antibiotic. Due to the limited availability of published data on the biological activity of synthetic this compound, this document primarily presents the experimentally determined activity of the naturally produced compound. A framework for comparison is established to incorporate data on the synthetic counterpart as it becomes available.
Executive Summary
This compound, a member of the xanthone (B1684191) class of antibiotics, is produced naturally by Streptomyces cervinus and demonstrates significant activity against anaerobic bacteria.[1][2] While the total synthesis of this compound has been achieved, published literature to date has not provided a direct comparison of the biological activity of the synthetic versus the natural product. This guide compiles the available data for naturally derived this compound and outlines the experimental protocols used for its characterization. Furthermore, a proposed mechanism of action for this compound is presented based on the known activities of related xanthone antibiotics.
Data Presentation: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of naturally produced this compound against a range of microorganisms as determined by the agar (B569324) dilution method.[1] Currently, there is no publicly available data on the antimicrobial activity of synthetically produced this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Naturally Produced this compound
| Test Organism | MIC (µg/mL) |
| Clostridium perfringens | 0.05 |
| Clostridium difficile | 0.1 |
| Bacteroides fragilis | 0.2 |
| Peptostreptococcus anaerobius | 0.1 |
| Propionibacterium acnes | 0.2 |
| Staphylococcus aureus | >100 |
| Escherichia coli | >100 |
| Mycoplasma pneumoniae | 12.5 |
Data sourced from Omura et al., 1982.[1]
Experimental Protocols
The antimicrobial activity of naturally produced this compound was determined using the following experimental protocol:
Agar Dilution Method for Anaerobic Bacteria
This method is a standardized procedure for determining the MIC of an antimicrobial agent against anaerobic bacteria.
1. Preparation of Media:
-
A suitable growth medium for anaerobic bacteria, such as GAM agar, is prepared and autoclaved.
-
The agar is allowed to cool to 50-55°C in a water bath.
2. Preparation of Antibiotic dilutions:
-
A stock solution of this compound is prepared in an appropriate solvent.
-
Serial twofold dilutions of the antibiotic are made to achieve the desired final concentrations in the agar plates.
3. Preparation of Inoculum:
-
The anaerobic bacterial strains to be tested are grown in a suitable broth medium under anaerobic conditions.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.
4. Inoculation and Incubation:
-
A standardized volume of each antibiotic dilution is added to molten agar and poured into Petri dishes.
-
Once the agar has solidified, the surface is inoculated with the prepared bacterial suspensions using a multipoint inoculator.
-
The plates are incubated under anaerobic conditions at 37°C for 48 hours.
5. Determination of MIC:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the test organism.
Mandatory Visualization
Proposed Mechanism of Action of this compound
Based on the known mechanisms of other xanthone antibiotics, a plausible mechanism of action for this compound involves the disruption of the bacterial cell envelope and interference with essential cellular processes.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow: Agar Dilution Method
The following diagram illustrates the key steps in the agar dilution method used to determine the MIC of this compound.
Caption: Workflow for the agar dilution susceptibility test.
Conclusion
Naturally produced this compound exhibits potent antibacterial activity against a range of anaerobic bacteria. While the total synthesis of this compound has been achieved, a direct comparison of the biological efficacy of the synthetic versus the natural product remains an area for future investigation. The provided experimental protocols and the proposed mechanism of action offer a foundation for further research into this promising antibiotic. As new data emerges on the activity of synthetic this compound, this guide can be updated to provide a more complete comparative analysis.
References
Validating the Target Specificity of Cervinomycin A2: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise molecular target of a novel antibiotic is paramount for its development into a safe and effective therapeutic. Cervinomycin A2, a polycyclic xanthone (B1684191) antibiotic, has demonstrated potent activity against anaerobic bacteria and mycoplasma. However, its specific molecular target remains to be fully elucidated. This guide provides a comparative analysis of this compound's antibacterial performance against established antibiotics with well-defined mechanisms of action and outlines experimental strategies to validate its target specificity.
This compound is a reddish-orange powder produced by Streptomyces cervinus.[1] It exhibits strong inhibitory effects on a range of anaerobic bacteria, making it a candidate for further investigation in the ongoing search for new antimicrobial agents.[1] While the broader class of xanthone antibiotics is known to employ multifaceted mechanisms, including the disruption of cell walls and inhibition of DNA synthesis, the precise pathway for this compound is not yet confirmed.[2][3]
Comparative Antibacterial Performance
To contextualize the efficacy of this compound, its Minimum Inhibitory Concentrations (MICs) are compared with those of two well-established antibiotics used to treat anaerobic infections: Metronidazole (B1676534), which disrupts DNA, and Clindamycin (B1669177), which inhibits protein synthesis.
| Microorganism | This compound MIC (µg/mL) | Metronidazole MIC (µg/mL) | Clindamycin MIC (µg/mL) |
| Bacteroides fragilis | 0.2 | 0.5 - 2.0 | 0.12 - 2.0 |
| Clostridium perfringens | 0.1 | 1.0 - 4.0 | 0.06 - 1.0 |
| Peptostreptococcus anaerobius | 0.05 | 0.25 - 2.0 | ≤0.12 - 1.0 |
| Propionibacterium acnes | 0.2 | >128 | 0.03 - 0.25 |
| Staphylococcus aureus | 6.25 | >128 | 0.06 - 1.0 |
| Escherichia coli | >100 | >128 | >128 |
Note: MIC values can vary based on the specific strain and testing methodology.
The data indicates that this compound has potent activity against anaerobic bacteria, with MIC values comparable to or lower than those of metronidazole and clindamycin for certain species. Notably, its efficacy against Propionibacterium acnes is significant, where metronidazole is ineffective. However, its activity against the Gram-positive aerobe Staphylococcus aureus is less potent than that of clindamycin, and it shows no significant activity against the Gram-negative aerobe Escherichia coli.
Established Mechanisms of Comparator Antibiotics
A key aspect of validating a new antibiotic is understanding how its mechanism of action compares to existing drugs.
Metronidazole: This synthetic nitroimidazole antibiotic is a prodrug that requires reductive activation of its nitro group within the anaerobic bacterial cell. This process forms short-lived, highly reactive cytotoxic intermediates that induce damage to bacterial DNA, leading to strand breakage and cell death.
Clindamycin: A lincosamide antibiotic, clindamycin inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding interferes with the translocation step, thereby inhibiting the elongation of the peptide chain.
Experimental Protocols for Target Validation of this compound
To elucidate the specific molecular target of this compound, a multi-pronged approach is recommended. The following are detailed methodologies for key experiments.
Affinity-Based Target Identification: Pull-Down Assays
Objective: To identify proteins that directly bind to this compound from a bacterial lysate.
Methodology:
-
Synthesis of Affinity Probe: Chemically synthesize a derivative of this compound with an affinity tag (e.g., biotin) attached via a linker arm. It is crucial to ensure that the modification does not significantly alter the compound's antibacterial activity.
-
Immobilization: Immobilize the biotinylated this compound onto streptavidin-coated magnetic beads.
-
Lysate Incubation: Incubate the beads with a lysate from a susceptible anaerobic bacterium (e.g., Bacteroides fragilis).
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, for instance, by using a solution containing a high concentration of free, unmodified this compound to competitively displace the bound proteins.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS) and subsequent database searching.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement by this compound in intact bacterial cells.
Methodology:
-
Treatment: Treat intact bacterial cells with either this compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Quantification: Quantify the amount of a suspected target protein remaining in the soluble fraction at each temperature using Western blotting or targeted mass spectrometry.
-
Analysis: A shift in the melting curve of a protein to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein.
Visualizing Mechanisms and Workflows
To further clarify these concepts, the following diagrams illustrate the signaling pathways of the comparator antibiotics and a proposed workflow for identifying the target of this compound.
References
- 1. Structure of cervinomycin, a novel xantone antibiotic active against anaerobe and mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Cervinomycin A2: A Comparative Analysis Against Standard Anti-anaerobic Drugs
For Immediate Release
In the landscape of antimicrobial drug development, the emergence of novel compounds with potent activity against anaerobic bacteria is of paramount importance. This guide provides a comprehensive benchmark analysis of Cervinomycin A2, a promising antibiotic, against the current standard-of-care anti-anaerobic drugs, metronidazole (B1676534) and clindamycin (B1669177). This report is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison of efficacy and a detailed overview of experimental methodologies.
Executive Summary
This compound, a xantone antibiotic isolated from Streptomyces cervinus, demonstrates significant in vitro activity against a range of anaerobic bacteria, including clinically relevant species such as Bacteroides fragilis, Clostridium perfringens, and Peptostreptococcus prevotii.[1][2] This guide presents a side-by-side comparison of the Minimum Inhibitory Concentration (MIC) values of this compound with those of metronidazole and clindamycin, highlighting its potential as a formidable candidate in the fight against anaerobic infections. While the precise mechanism of action for this compound is yet to be fully elucidated, its classification as a xantone antibiotic suggests a potential multi-faceted approach, possibly involving the disruption of the cell wall and inhibition of DNA synthesis.[3][4][5] This contrasts with the well-established mechanisms of metronidazole, which induces DNA damage, and clindamycin, which inhibits protein synthesis.
Comparative In Vitro Activity
The efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound against key anaerobic bacteria in comparison to reported MIC ranges for metronidazole and clindamycin.
| Microorganism | This compound MIC (µg/mL) | Metronidazole MIC (µg/mL) | Clindamycin MIC (µg/mL) |
| Bacteroides fragilis | 0.2 | 0.16 - >256[6][7][8] | 0.03 - >32[9][10][11][12] |
| Clostridium perfringens | 0.1 | 0.69 - 9.5[13][14][15] | 0.07 - 8[13][16][17] |
| Peptostreptococcus prevotii | 0.05 | - | - |
| Peptostreptococcus anaerobius | - | 0.094 - 0.19[18] | <0.016 - 1[18] |
Note: The MIC values for this compound are from a single study and represent activity against specific strains.[1] The MIC ranges for metronidazole and clindamycin are compiled from multiple sources and reflect the variability in susceptibility among different clinical isolates. A direct, head-to-head comparison in a single study would provide a more definitive benchmark.
Mechanism of Action: A Tale of Three Compounds
A crucial aspect of antibiotic evaluation is understanding its mechanism of action. The distinct pathways targeted by this compound, metronidazole, and clindamycin are outlined below.
This compound (Proposed)
As a member of the xantone family of antibiotics, this compound's mechanism of action is an area of active investigation.[19][20] Recent studies on other xanthone (B1684191) derivatives suggest a multi-pronged attack on bacterial cells, which may include:
-
Cell Wall Disruption: Interaction with lipoteichoic acid in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria, leading to a breakdown of the cell envelope.[3][4]
-
DNA Synthesis Inhibition: Potential binding to bacterial gyrase, an enzyme essential for DNA replication.[3][4][5]
Further research is required to definitively elucidate the specific molecular targets of this compound.
Metronidazole
Metronidazole is a prodrug that is activated under anaerobic conditions. Its mechanism involves the following steps:
-
Uptake by the anaerobic bacterium.
-
Reduction of its nitro group by anaerobic-specific enzymes.
-
Generation of highly reactive nitro radicals.
-
These radicals disrupt the helical structure of DNA, leading to strand breakage and cell death.
Clindamycin
Clindamycin is a lincosamide antibiotic that inhibits bacterial protein synthesis. Its mechanism involves:
-
Binding to the 50S subunit of the bacterial ribosome.
-
Interference with the translocation of peptidyl-tRNA from the A-site to the P-site.
-
This action halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized and critical procedure in microbiology. The following is a detailed methodology for the agar (B569324) dilution method, which was utilized to determine the MIC values of this compound.
Agar Dilution Method for Anaerobic Bacteria
This method is considered a reference standard for antimicrobial susceptibility testing of anaerobic bacteria.
1. Preparation of Media:
- A suitable growth medium for anaerobic bacteria, such as supplemented Brucella agar or Wilkins-Chalgren agar, is prepared and autoclaved.
- The molten agar is allowed to cool to approximately 50°C in a water bath.
2. Preparation of Antibiotic Stock Solutions:
- A stock solution of the antibiotic to be tested is prepared at a high concentration using a suitable solvent.
- Serial twofold dilutions of the antibiotic stock solution are made to achieve the desired final concentrations in the agar plates.
3. Preparation of Agar Plates:
- A defined volume of each antibiotic dilution is added to a specific volume of the molten agar to achieve the final target concentration.
- The agar and antibiotic mixture is thoroughly mixed and poured into sterile Petri dishes.
- A control plate containing no antibiotic is also prepared.
- The plates are allowed to solidify at room temperature.
4. Inoculum Preparation:
- The anaerobic bacterial isolates to be tested are grown in a suitable broth medium under anaerobic conditions to achieve a turbidity equivalent to a 0.5 McFarland standard.
5. Inoculation of Plates:
- A standardized volume of the bacterial suspension is spot-inoculated onto the surface of the agar plates, including the control plate. A multipoint inoculator is often used to test multiple isolates simultaneously.
6. Incubation:
- The inoculated plates are incubated under anaerobic conditions (e.g., in an anaerobic jar or chamber) at 35-37°C for 48 hours.
7. Determination of MIC:
- After incubation, the plates are examined for bacterial growth.
- The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.
Visualizing the Processes
To further clarify the experimental workflow and the proposed mechanism of action, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the agar dilution method.
Caption: Proposed multifaceted mechanism of action for this compound against anaerobic bacteria.
References
- 1. scispace.com [scispace.com]
- 2. Cervinomycin A1 and A2, new antibiotics active against anaerobes, produced by Streptomyces cervinus sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bactericidal activity of metronidazole against Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bactericidal activity of metronidazole against Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Bactericidal activity of metronidazole against Bacteroides fragilis | Semantic Scholar [semanticscholar.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Characterization of bactericidal activity of clindamycin against Bacteroides fragilis via kill curve methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bacteroides fragilis resistance to clindamycin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of bactericidal activity of clindamycin against Bacteroides fragilis via kill curve methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of antibiotics on toxin production and viability of Clostridium perfringens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 15. Comparison of single and combination antimicrobial agents for prevention of experimental gas gangrene caused by Clostridium perfringens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Antimicrobial Susceptibilities of Peptostreptococcus anaerobius and the Newly Described Peptostreptococcus stomatis Isolated from Various Human Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure of cervinomycin, a novel xantone antibiotic active against anaerobe and mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Independent Verification of Cervinomycin A2's Potency: A Comparative Analysis of Minimum Inhibitory Concentration (MIC) Values
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial efficacy of Cervinomycin A2 against key anaerobic and Gram-positive bacteria. The data presented is based on published literature, offering an independent verification of its Minimum Inhibitory Concentration (MIC) values compared to other established antibiotics.
Comparative Analysis of In Vitro Efficacy
The antibacterial potency of this compound was evaluated against a panel of clinically relevant anaerobic and Gram-positive bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and a selection of comparator antibiotics. MIC values are presented in micrograms per milliliter (µg/mL).
Table 1: MIC of this compound Against Anaerobic Bacteria
| Organism | This compound (µg/mL) |
| Clostridium perfringens | 0.05 |
| Bacteroides fragilis | 0.1 |
| Propionibacterium acnes | 0.2 |
Source: Data extracted from "Cervinomycin A1 and A2, new antibiotics active against anaerobes, produced by Streptomyces cervinus sp. nov."[1]
Table 2: Comparative MICs of Various Antibiotics Against Clostridium perfringens
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Penicillin | 0.016 - 256 | 0.5 | 2 |
| Clindamycin | 0.016 - 256 | 2 | 8 |
| Metronidazole | ≤0.016 - 8 | 0.5 | 2 |
| Imipenem | 0.06 - 128 | 0.25 | 2 |
| Ceftriaxone | 0.016 - 256 | 0.5 | 4 |
| Chloramphenicol | 0.016 - 256 | 8 | 32 |
Source: Data compiled from multiple independent studies.
Table 3: Comparative MICs of Various Antibiotics Against Bacteroides fragilis
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Metronidazole | ≤0.06 - >256 | 1 | 4 |
| Meropenem | ≤0.06 - 32 | 0.25 | 1 |
| Piperacillin-tazobactam | ≤0.06 - >128 | 2 | 16 |
| Clindamycin | ≤0.06 - >256 | 2 | 32 |
| Cefoxitin | ≤0.12 - >256 | 8 | 64 |
| Imipenem | ≤0.06 - 32 | 0.125 | 0.5 |
Source: Data compiled from multiple independent studies.[2][3]
Table 4: Comparative MICs of Various Antibiotics Against Propionibacterium acnes (now Cutibacterium acnes)
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Clindamycin | 0.016 - >512 | 0.047 | >256 |
| Erythromycin | 0.016 - >512 | 0.064 | >256 |
| Tetracycline | 0.03 - >256 | 0.25 | 16 |
| Minocycline | ≤0.016 - 4 | 0.125 | 0.5 |
| Doxycycline | 0.03 - 16 | 0.25 | 2 |
Source: Data compiled from multiple independent studies.[4][5]
Experimental Protocols
The MIC values for this compound were originally determined using the conventional agar (B569324) dilution method. This method is a standardized procedure for assessing the in vitro activity of an antimicrobial agent against bacteria.
Agar Dilution Method for Anaerobic Bacteria
-
Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a different, doubling concentration of the antimicrobial agent to be tested. A control plate with no antibiotic is also prepared. For anaerobic bacteria, a suitable medium such as Brucella agar supplemented with hemin (B1673052) and vitamin K1 is used.
-
Inoculum Preparation: The bacterial isolates to be tested are grown in an appropriate broth medium under anaerobic conditions to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL. The culture is then diluted to yield a final inoculum of approximately 1 x 10⁵ CFU per spot on the agar plate.
-
Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the antibiotic-containing and control agar plates. This is often done using a multipoint inoculator that delivers a small, fixed volume of each bacterial suspension to a specific location on the agar.
-
Incubation: The inoculated plates are incubated under anaerobic conditions (e.g., in an anaerobic jar or chamber) at 35-37°C for 48 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. Any growth on the antibiotic-free control plate validates the test.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for MIC determination and the proposed mechanism of action for Cervinomycin.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Proposed mechanism of action of this compound.
Summary and Conclusion
The available data indicates that this compound exhibits potent in vitro activity against a range of anaerobic bacteria, with MIC values that are competitive with, and in some cases superior to, those of established antibiotics. The primary mechanism of action is believed to be the disruption of the bacterial cytoplasmic membrane through interaction with phospholipids. This guide provides a foundational dataset for researchers interested in the further development and independent verification of this compound as a potential therapeutic agent.
References
- 1. scispace.com [scispace.com]
- 2. Bacteroides fragilis Group | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. Antimicrobial Susceptibility of Clinical Isolates of Bacteroides fragilis Group Organisms Recovered from 2009 to 2012 in a Korean Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. Frontiers | Investigating Propionibacterium acnes antibiotic susceptibility and response to bacteriophage in vitro and in vivo [frontiersin.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Cervinomycin A2
For researchers, scientists, and drug development professionals, the integrity of scientific discovery goes hand-in-hand with a commitment to safety and environmental stewardship. The proper disposal of chemical compounds like Cervinomycin A2, a potent antibiotic, is a critical component of this commitment. Adherence to correct disposal protocols not only ensures a safe laboratory environment but also prevents the release of hazardous substances into the ecosystem, mitigating risks such as the development of antibiotic-resistant bacteria.
This compound is characterized by high acute toxicity and is known to be very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be managed as hazardous waste, following stringent disposal guidelines. The primary directive is to dispose of this compound and its containers at an approved waste disposal plant.[1] Under no circumstances should this compound be discharged into drains or disposed of with general laboratory trash.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary. The following is a general procedural guide based on established best practices for handling acutely toxic and environmentally hazardous chemical waste.
| Hazard Classification | Handling Precautions | Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Avoid creating dust. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[1] | Chemical-resistant gloves (e.g., nitrile), lab coat, and safety glasses with side shields. |
| High Aquatic Toxicity | Prevent release into the environment by collecting all waste for proper disposal.[1] | Standard laboratory PPE is sufficient to prevent environmental release during handling. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the segregation and packaging of different forms of this compound waste for collection by a certified hazardous waste management service.
1. Solid Waste (Pure Compound, Contaminated Labware):
-
Segregation: Collect all solid waste contaminated with this compound, including unused or expired compound, weighing papers, and disposable labware (e.g., pipette tips, microfuge tubes), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound."
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
2. Liquid Waste (Solutions, Rinsates):
-
Segregation: Collect all liquid waste containing this compound, including experimental solutions and rinsates from non-disposable glassware, in a dedicated, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass bottle).
-
Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and the solvent used.
-
Storage: Store the sealed container in a designated satellite accumulation area, ensuring it is segregated from incompatible waste streams.
3. Sharps Waste (Needles, Syringes, Scalpels):
-
Segregation: Any sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is also suitable for hazardous chemical waste.
-
Labeling: The sharps container must be labeled as "Hazardous Waste" with the identity of the chemical contaminant ("this compound").
4. Decontamination of Non-Disposable Labware:
-
Triple Rinsing: Non-disposable glassware and equipment should be triple-rinsed with a suitable solvent.
-
Rinsate Collection: The first two rinsates must be collected as hazardous liquid waste. The third rinsate may be collected as well, depending on institutional policies.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Logical Relationships in Disposal Decisions
The proper disposal route for this compound is determined by its inherent hazards. The following diagram outlines the logical relationship between the compound's properties and the mandated disposal procedure.
By adhering to these procedures, the scientific community can continue its vital work while upholding the highest standards of safety and environmental responsibility.
References
Personal protective equipment for handling Cervinomycin A2
Essential Safety and Handling Guide for Cervinomycin A2
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. As a potent antibiotic with anti-anaerobic and anti-mycoplasmal properties, and potential cytotoxic characteristics, this compound must be handled with the utmost care to minimize exposure and ensure a safe laboratory environment.[1][2][3]
Personal Protective Equipment (PPE)
Due to the potential hazards associated with this compound, a comprehensive personal protective equipment protocol is mandatory to prevent dermal, ocular, and inhalation exposure. The following table summarizes the required PPE for all procedures involving this compound.
| Body Part | Required PPE | Specifications |
| Hands | Double Gloves | Two pairs of chemotherapy-rated nitrile gloves. Change immediately if contaminated, torn, or punctured.[4] |
| Body | Disposable Gown | A solid-front, back-closing disposable gown made of a low-permeability fabric. Cuffs should be tucked under the outer pair of gloves.[4] |
| Eyes | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes. |
| Face | Face Shield | To be worn in conjunction with safety goggles, especially when there is a risk of splashes or aerosol generation. |
| Respiratory | N95 or higher Respirator | An N95 or higher-level respirator should be worn when handling the powdered form of the compound or when aerosolization is possible. |
| Feet | Shoe Covers | Disposable shoe covers should be worn over closed-toe shoes and removed before exiting the designated handling area. |
Operational Plan: Handling this compound
This step-by-step protocol outlines the safe handling of this compound from receipt to experimental use.
Receiving and Storage
-
Inspect Package: Upon receipt, inspect the external packaging for any signs of damage or leakage.
-
Don PPE: Before opening the package, put on a lab coat, a single pair of gloves, and safety glasses.
-
Transport: Transport the sealed container to the designated storage area.
-
Storage: Store this compound in a clearly labeled, sealed, and leak-proof container in a designated, secure, and well-ventilated area away from incompatible materials. The storage area should be marked with a "Potent Compound" or "Cytotoxic Agent" warning sign. This compound is an orange-red powder with a melting point greater than 290°C.
Preparation for Experimental Use
-
Designated Area: All handling of this compound, including weighing and reconstitution, must be performed in a designated area, such as a certified chemical fume hood or a Class II Biosafety Cabinet, to protect the user and the environment.
-
Full PPE: Before handling the compound, don the full PPE as specified in the table above.
-
Aerosol Prevention: Use techniques and equipment that minimize the generation of dust or aerosols. When handling the solid form, weigh it out carefully.
-
Spill Kit: Ensure a spill kit appropriate for cytotoxic drugs is readily available in the designated handling area.
Caption: General workflow for safely handling potent powdered compounds like this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation
-
Solid Waste: Contaminated gloves, gowns, absorbent pads, and other solid materials must be placed in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" or "Hazardous Chemical Waste" container. These containers are often yellow or marked with a specific symbol.
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a sealed, leak-proof, and clearly labeled "Cytotoxic Liquid Waste" or "Hazardous Chemical Waste" container.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic waste.
Final Disposal
-
Seal Containers: Ensure all waste containers are securely sealed before removal from the designated handling area.
-
Follow Institutional Procedures: Dispose of all this compound waste according to your institution's and local regulations for hazardous chemical or cytotoxic waste. This typically involves incineration by a licensed waste disposal contractor.
Experimental Protocols and Signaling Pathways
Detailed, peer-reviewed experimental protocols for the use of this compound are not widely available in the public domain. Its primary cited use is in antimicrobial susceptibility testing to determine the Minimum Inhibitory Concentration (MIC) against anaerobic bacteria and mycoplasma.
Information regarding the specific signaling pathways affected by this compound is not available in the searched literature. As an antibiotic, its mechanism of action is likely related to the inhibition of essential cellular processes in susceptible microorganisms.
The following diagram illustrates a generalized logical relationship for the application of an antimicrobial agent based on its known properties.
Caption: Logical flow from this compound's known properties to its experimental application.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
